Einecs 262-556-2
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61007-67-8 |
|---|---|
Molecular Formula |
C17H22Br4N6O2 |
Molecular Weight |
662.0 g/mol |
IUPAC Name |
2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;guanidine |
InChI |
InChI=1S/C15H12Br4O2.2CH5N3/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;2*2-1(3)4/h3-6,20-21H,1-2H3;2*(H5,2,3,4) |
InChI Key |
LBTKSSJRLOXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C(=N)(N)N.C(=N)(N)N |
Origin of Product |
United States |
Foundational & Exploratory
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Benzenesulfonic Acid, 4-C10-13-sec-alkyl derivs.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, general experimental protocols, and a conceptual workflow for chemical characterization.
Chemical Identity
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, commonly known as Linear Alkylbenzene Sulfonic Acid (LABSA), is an anionic surfactant widely used in the detergent industry. It is a complex mixture of homologous compounds.
-
CAS Number : 85536-14-7
-
EC Number : 287-494-3[1]
-
Synonyms : LABSA, Linear Alkylbenzene Sulfonic Acid, Dodecylbenzenesulfonic acid[1]
Physical and Chemical Properties
The physical and chemical properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. and its common salts are summarized in the table below. It is important to note that due to its nature as a mixture, some properties are presented as ranges or typical values.
| Property | Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | Sodium Salts | Ammonium Salts |
| Molecular Formula | Not specified as a single formula | C16H25NaO3S - C19H31NaO3S[2] | Not specified |
| Molecular Weight | ~326.49 g/mol [3] | 320.42 - 362.50 g/mol [2] | Not specified |
| Physical State | Brown, viscous liquid[1][3] | Solid or liquid[2] | Not specified |
| Melting Point | 10 °C[3] | Not specified | Not specified |
| Boiling Point | 82 °C[3] | Not specified | 100.9 °C (at 101 325 Pa)[4] |
| Density | 1.1 ± 0.1 g/cm³[3] | Not specified | 1.04 g/cm³ (at 20 °C)[4] |
| Water Solubility | Soluble[3] | Soluble[2] | 1.207 g/L (at 20 °C)[4] |
| Vapor Pressure | Not specified | Not specified | 0.032 Pa (at 20 °C)[4] |
| log Kow (Octanol/Water Partition Coefficient) | 6.78[3] | Not specified | Not specified |
| Refractive Index | 1.510[3] | Not specified | Not specified |
Reactivity and Stability
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is a strong acid. It is stable under normal conditions but can be corrosive.[5] The substance is combustible and can emit toxic fumes, such as sulfur oxides, in a fire.
Experimental Protocols
The determination of the physical and chemical properties of chemical substances like Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is guided by internationally recognized standard methods. The OECD Guidelines for the Testing of Chemicals provide a comprehensive set of methodologies for characterizing physical-chemical properties.[6][7][8][9][10]
General Methodologies:
-
Melting Point: Standard methods such as the capillary method or differential scanning calorimetry (DSC) are employed.
-
Boiling Point: Determined using distillation methods or ebulliometers.
-
Density: Measured using pycnometers, hydrometers, or oscillating U-tube density meters.
-
Water Solubility: Typically determined by the flask method, column elution method, or spectroscopic methods for lower solubilities.
-
Vapor Pressure: Can be measured by the static method, effusion method, or gas saturation method.
-
Octanol-Water Partition Coefficient (log Kow): The shake-flask method or high-performance liquid chromatography (HPLC) method are commonly used.
-
pKa: For sulfonic acids, potentiometric titration is a common and accurate method.
-
Surface Tension: The du Noüy ring method, Wilhelmy plate method, or pendant drop method are standard techniques for surfactant solutions.[11]
For the analysis and identification of surfactants, a variety of techniques are utilized, including:
-
Titration Methods: Two-phase titration is often used for anionic surfactants.[12]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating and quantifying the components of the mixture.[13]
-
Spectroscopic Methods: Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation.[13]
Conceptual Diagrams
The following diagram illustrates a general experimental workflow for the physical and chemical characterization of a surfactant substance like Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
Caption: A flowchart of the typical experimental workflow for characterizing a surfactant.
References
- 1. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. SDS, 85536-14-7 Safety Data Sheets - ECHEMI [echemi.com]
- 2. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. | 85536-14-7, Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. Formula - ECHEMI [echemi.com]
- 4. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., ammonium salts CAS#: 84989-13-9 [m.chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. rrma-global.org [rrma-global.org]
- 10. oecd.org [oecd.org]
- 11. tegewa.de [tegewa.de]
- 12. researchgate.net [researchgate.net]
- 13. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
An In-Depth Technical Guide to EINECS 262-556-2: Octinoxate
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
The chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-556-2 is commonly known as Octinoxate .[1][2] It is a widely utilized organic compound, primarily functioning as a UV filter in sunscreens and other personal care products to protect the skin from the harmful effects of ultraviolet B (UVB) radiation.[1][2][3][4]
Chemical Formula: C₁₈H₂₆O₃
Systematic IUPAC Name: 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
Common Synonyms: Ethylhexyl Methoxycinnamate, Octyl Methoxycinnamate (OMC), Parsol MCX.[2][4][5]
CAS Number: 5466-77-3
Chemical Structure:
Octinoxate is the ester formed from the reaction of methoxycinnamic acid and 2-ethylhexanol.[1][5] Its molecular structure contains a cinnamate group, which is responsible for its UVB-absorbing properties. The 2-ethylhexyl group confers oil solubility, making it suitable for incorporation into emulsion-based cosmetic formulations.[4]
(Insert Chemical Structure Image Here - A 2D chemical structure diagram of 2-ethylhexyl 4-methoxycinnamate)
Physicochemical and Spectroscopic Properties
Octinoxate is a colorless to pale yellow, viscous liquid that is practically odorless.[1] It is insoluble in water but soluble in oils and alcohols.[1][6] Key physicochemical and spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 290.40 g/mol | [7] |
| Melting Point | -25 °C | [5][6] |
| Boiling Point | 198-200 °C | [5][6] |
| logP (Octanol/Water Partition Coefficient) | >6 | [7] |
| UV Absorption Maximum (λmax) | ~310 nm | [1] |
| UV Absorption Range | 280-320 nm (UVB) | [1] |
Mechanism of Action as a UV Filter
The primary function of octinoxate is to absorb UVB radiation from the sun, thereby preventing it from penetrating the skin and causing cellular damage.[1][3] The energy from the UV photons excites the electrons in the octinoxate molecule to a higher energy state. This energy is then dissipated as heat, and the molecule returns to its ground state, ready to absorb more UV radiation. This process is illustrated in the diagram below.
Caption: Mechanism of UVB absorption by Octinoxate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and safety assessment of octinoxate.
Synthesis of Octinoxate via Transesterification
This protocol describes a common method for synthesizing 2-ethylhexyl 4-methoxycinnamate.
Materials:
-
Ethyl 4-methoxycinnamate
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Benzene
-
10% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with a stirrer, condenser, and thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine ethyl 4-methoxycinnamate, an excess of 2-ethylhexanol, and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 150°C with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess 2-ethylhexanol and solvent by vacuum distillation.
-
Dissolve the residue in benzene and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution to remove the acidic catalyst, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 2-ethylhexyl 4-methoxycinnamate.
Caption: Workflow for the synthesis of Octinoxate.
Quantification of Octinoxate in Sunscreen Formulations by HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of octinoxate in cosmetic products.
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Methanol:Water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 330 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Preparation: Prepare a stock solution of octinoxate reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sunscreen product into a volumetric flask. Add methanol and sonicate for 30 minutes to extract the octinoxate. Dilute to the mark with methanol and filter through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the octinoxate standard against its concentration. Determine the concentration of octinoxate in the sample solution from the calibration curve and calculate the amount in the original sunscreen product.
In Vitro Estrogen Receptor Binding Assay
This protocol is a screening method to assess the potential of octinoxate to bind to the estrogen receptor (ER), indicating a potential for endocrine disruption.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
Radiolabeled estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for positive control)
-
Octinoxate test solutions at various concentrations
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and cocktail
Procedure:
-
Prepare assay tubes on ice.
-
To each tube, add a fixed amount of rat uterine cytosol and [³H]-E2.
-
For the competitive binding assay, add increasing concentrations of unlabeled 17β-estradiol (for the standard curve) or octinoxate to the respective tubes.
-
Incubate the tubes at 4°C overnight to allow for receptor binding to reach equilibrium.
-
Add ice-cold HAP slurry to each tube to separate bound from unbound [³H]-E2. Incubate and then centrifuge.
-
Discard the supernatant and wash the HAP pellet.
-
Resuspend the pellet and transfer it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding of [³H]-E2 at each concentration of octinoxate and determine the IC₅₀ (the concentration of octinoxate that inhibits 50% of the specific binding of [³H]-E2).
Thyroid Hormone Disruption Assay in Zebrafish Larvae
This in vivo assay evaluates the potential of octinoxate to interfere with the thyroid hormone system.[1][7]
Experimental Setup:
-
Organism: Zebrafish (Danio rerio) embryos/larvae
-
Exposure Duration: 120 hours
-
Test Concentrations: A range of octinoxate concentrations (e.g., 0.3, 1, 3, 10, and 30 µM) and a solvent control.[1]
-
Endpoints: Larval mortality, developmental toxicity, whole-body triiodothyronine (T3) and thyroxine (T4) hormone levels, and transcriptional levels of genes related to the hypothalamus-pituitary-thyroid (HPT) axis.[1][7]
Procedure:
-
Collect healthy zebrafish embryos and place them in 96-well plates containing the different octinoxate concentrations.
-
Incubate for 120 hours, monitoring daily for mortality and any developmental abnormalities.
-
At the end of the exposure period, pool the larvae from each concentration group.
-
Homogenize the larvae samples for hormone analysis.
-
Measure the whole-body T3 and T4 levels using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
For gene expression analysis, extract total RNA from a separate pool of larvae.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key HPT axis genes (e.g., trh, tshβ, tshr, deio2).[1][7]
-
Analyze the data for statistically significant differences in hormone levels and gene expression between the control and octinoxate-exposed groups.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on octinoxate.
Table 1: Regulatory Limits and Safety Data
| Parameter | Value | Jurisdiction | Reference |
| Maximum Approved Concentration | 7.5% | USA | [2][4][6] |
| Maximum Approved Concentration | 10% | European Union | [4][6] |
Table 2: Endocrine Disruption Potential
| Assay | Endpoint | Result for Octinoxate | Reference |
| In Vitro Estrogen Receptor Binding | IC₅₀ | Weak binding affinity | [2] |
| Zebrafish Thyroid Disruption (120h exposure) | T4 Hormone Levels | Significant decrease at ≥ 3 µM | [1][7] |
| Zebrafish Thyroid Disruption (120h exposure) | tshβ gene expression | Upregulation | [1][7] |
| Rainbow Trout (6-week exposure) | Plasma Thyroxine (T4) | Significant increase at 395.6 µg/kg | [8][9] |
| Rainbow Trout (6-week exposure) | deiodinase 2 mRNA expression | Downregulation at 395.6 µg/kg | [8][9] |
Table 3: Photostability Data
| Condition | Observation | Reference |
| Exposure to Sunlight | Degradation into Z-octyl-p-methoxycinnamate (photo-isomerization) | [10] |
| Storage in Darkness (4-60°C for 1 month) | No degradation detected | [10] |
Concluding Remarks
Octinoxate (EINECS 262-556-2) remains a widely used UVB filter due to its efficacy and favorable formulation properties. This guide provides a comprehensive overview of its chemical nature, mechanism of action, and key experimental protocols for its study. The presented data indicate that while effective, octinoxate is subject to photodegradation and has been shown in some experimental models to have the potential for endocrine disruption. For professionals in research and drug development, a thorough understanding of these characteristics is crucial for the formulation of safe and effective products and for the ongoing investigation into the safety of UV filters. The detailed protocols provided herein serve as a valuable resource for further research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Screening for chemicals with thyroid hormone-disrupting effects using zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. Octinoxate as a potential thyroid hormone disruptor - A combination of in vivo and in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arts.units.it [arts.units.it]
- 10. catalog.labcorp.com [catalog.labcorp.com]
In-Depth Technical Guide on EINECS 262-556-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 262-556-2, including its various synonyms and associated identifiers.
Chemical Identification and Synonyms
The substance registered under EINECS 262-556-2 is a salt formed between guanidine and 4,4'-isopropylidenebis(2,6-dibromophenol). The stoichiometric ratio of this compound is 2:1, meaning two molecules of guanidine are associated with one molecule of 4,4'-isopropylidenebis(2,6-dibromophenol).
A critical aspect of chemical research and development is the accurate identification of substances through their various nomenclature. The following table summarizes the known synonyms and identifiers for this compound.
| Identifier Type | Identifier |
| EINECS Number | 262-556-2 |
| CAS Number | 61007-67-8[1] |
| Chemical Name | Guanidine, compound with 4,4'-isopropylidenebis(2,6-dibromophenol) (2:1)[1] |
| Synonym | 2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol,guanidine[1] |
Structural and Relational Overview
To visually represent the relationship between the primary identifiers of this substance, the following diagram illustrates the connection between the EINECS number, the chemical name, and its primary synonym.
Caption: Relationship between this compound and its primary identifiers.
Experimental Protocols
Signaling Pathways and Logical Relationships
Given the nature of the compound, a guanidinium salt of a brominated bisphenol, its biological activity could be multifaceted. Brominated phenols are known for their potential as flame retardants and have been investigated for their endocrine-disrupting activities. Guanidine and its derivatives are known to interact with various biological targets, including ion channels and enzymes.
The logical workflow for investigating the biological effects of this compound would be as follows:
Caption: A logical workflow for the biological investigation of this compound.
References
Surfactant properties of C10-13-sec-alkyl benzenesulfonic acid
An In-Depth Technical Guide to the Surfactant Properties of C10-13-sec-Alkyl Benzenesulfonic Acid
Introduction
C10-13-sec-alkyl benzenesulfonic acid, commonly referred to as Linear Alkylbenzene Sulfonic Acid (LAS or LABSA), is a synthetic anionic surfactant of significant industrial importance.[1] It belongs to the family of aryl sulfonates and is a key active ingredient in a vast array of cleaning and detergent products due to its excellent cleansing, foaming, emulsifying, and wetting properties.[2] This guide provides a detailed technical overview of its core surfactant properties, experimental evaluation protocols, and key performance factors, tailored for researchers, scientists, and professionals in formulation and development.
The compound is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials), consisting of a benzene ring sulfonated at the para position and substituted with a linear secondary alkyl chain containing 10 to 13 carbon atoms.[3][4] The distribution of alkyl chain lengths typically peaks around C11-C12.[4] Its amphiphilic molecular structure, comprising a hydrophilic sulfonate head group and a hydrophobic alkylbenzene tail, is the basis for its surface-active behavior.
Molecular Structure and Synthesis
The fundamental structure of C10-13-sec-alkyl benzenesulfonic acid features a hydrophilic sulfonate group (-SO3H) attached to a benzene ring, and a hydrophobic linear alkyl chain (C10-H21 to C13-H27) attached to the same ring. The "sec-alkyl" designation indicates that the benzene ring is attached to a secondary carbon atom within the alkyl chain.
The industrial synthesis is typically a two-step process:
-
Alkylation: Benzene is alkylated with linear mono-olefins (derived from n-paraffins) in the C10 to C13 range. This reaction is catalyzed, for instance, by hydrogen fluoride (HF) or a solid catalyst.[5]
-
Sulfonation: The resulting linear alkylbenzene (LAB) is then sulfonated, most commonly using sulfur trioxide (SO3) in a falling film reactor, to produce the sulfonic acid.[2]
The final product is often neutralized with a base, such as sodium hydroxide, to form the more commonly used sodium salt, sodium C10-13-sec-alkyl benzenesulfonate.[2]
Caption: General molecular structure of C10-13-sec-alkyl benzenesulfonic acid.
Core Surfactant Properties
As an anionic surfactant, C10-13-sec-alkyl benzenesulfonic acid excels in reducing the surface tension of water and promoting the interaction between dissimilar phases (e.g., oil and water). Its performance is characterized by several key parameters.
Mechanism of Action and Micelle Formation
In an aqueous solution, the surfactant monomers initially align at the air-water or oil-water interface, orienting their hydrophilic heads towards the water and their hydrophobic tails away from it. This alignment disrupts the cohesive energy at the surface, thereby lowering the surface tension.
As the concentration of the surfactant increases, it reaches a point where the interface becomes saturated. Beyond this concentration, known as the Critical Micelle Concentration (CMC), the monomers self-assemble into spherical aggregates called micelles. In these structures, the hydrophobic tails form a core to minimize contact with water, while the hydrophilic heads form an outer shell, maintaining contact with the aqueous phase. This phenomenon is fundamental to its cleaning action, as the oily core of the micelles can encapsulate and solubilize non-polar substances like dirt and grease.
Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).
Quantitative Surfactant Properties
The performance of C10-13-sec-alkyl benzenesulfonic acid and its salts is defined by several measurable properties. The values can vary depending on the specific isomer distribution, purity, temperature, and the presence of electrolytes.
| Property | Typical Value / Description | Significance |
| Chemical Class | Anionic Surfactant | The sulfonate head group carries a negative charge in solution. |
| Appearance | Brown, viscous liquid in acid form; Solid/liquid for sodium salts.[2][6] | Affects handling and formulation processes. |
| Solubility | Soluble in water.[2] | Essential for application in aqueous systems. |
| Critical Micelle Concentration (CMC) | CMC is lowest for the C10 homologue at ~0.1 g/L and increases with chain length.[3] The CMC for a typical C12 linear alkylbenzene sulfonate is around 1.2–2.9 mM.[7] | Indicates the concentration at which micellization and maximum surface tension reduction occur. |
| Surface Tension Reduction | Significantly lowers the surface tension of water.[8] | A primary measure of surfactant efficiency. |
| Emulsification | Excellent emulsifying agent.[2] | Enables the stabilization of oil-in-water or water-in-oil mixtures. |
| Foaming Ability | Excellent foaming properties.[2] | Desirable for many cleaning applications, providing visual cues of activity. |
| Wetting & Dispersing | Excellent wetting and dispersing abilities.[2] | Allows liquids to spread more easily over surfaces and helps keep solid particles suspended. |
| Hard Water Resistance | Weak resistance to hard water; often used with chelating agents.[2] | Performance can be reduced by the presence of divalent cations like Ca²⁺ and Mg²⁺, which can cause precipitation.[9] |
| Biodegradability | Readily biodegradable.[2] | An important environmental consideration. |
Experimental Protocols and Methodologies
The characterization of surfactant properties involves a range of analytical techniques. Below are outlines of common experimental protocols.
Determination of Surface Tension and CMC
The CMC is typically determined by measuring the surface tension of a series of surfactant solutions of increasing concentration. The surface tension decreases with concentration until the CMC is reached, after which it remains relatively constant.
-
Objective: To measure the surface tension of aqueous solutions and determine the Critical Micelle Concentration.
-
Apparatus: Tensiometer (using Du Noüy ring or Wilhelmy plate method), analytical balance, volumetric flasks, beakers.
-
Methodology (Du Noüy Ring Method):
-
Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions to cover a wide concentration range, both below and above the expected CMC.
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement: For each concentration, pour the solution into a clean sample vessel.[10] Lower the platinum-iridium ring until it is submerged in the liquid.
-
Force Measurement: Slowly raise the ring. The instrument measures the maximum force required to pull the ring through the liquid-air interface just before the liquid lamella breaks. This force is proportional to the surface tension.
-
Data Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply is identified as the CMC.[7]
-
Evaluation of Foaming Ability (Ross-Miles Method)
-
Objective: To assess the volume and stability of foam produced by the surfactant solution.
-
Apparatus: Ross-Miles foam apparatus (a jacketed glass column with a reservoir and orifice), thermostat, stopwatch.
-
Methodology:
-
Preparation: Prepare a surfactant solution of a specified concentration.
-
Apparatus Setup: Add 50 mL of the solution to the bottom of the graduated column. Add 200 mL of the same solution to the upper reservoir. Maintain a constant temperature using the water jacket.
-
Foam Generation: Allow the solution from the reservoir to fall through the orifice into the column, generating foam.
-
Measurement: Once the reservoir is empty, immediately measure the initial foam height.
-
Stability Measurement: Record the foam height again after a set time interval (e.g., 5 minutes) to assess foam stability.
-
Evaluation of Emulsification Performance
-
Objective: To determine the ability of the surfactant to form and stabilize an emulsion.
-
Apparatus: High-speed homogenizer, graduated cylinders, stopwatch, light microscope or particle size analyzer.
-
Methodology:
-
Preparation: Prepare an aqueous solution of the surfactant. Select an oil phase (e.g., mineral oil, vegetable oil).
-
Emulsion Formation: Combine a defined ratio of the oil phase and the surfactant solution (e.g., 20:80 oil-to-water) in a beaker.
-
Homogenization: Emulsify the mixture using a high-speed homogenizer for a fixed time and speed.
-
Stability Assessment: Pour the resulting emulsion into a graduated cylinder and seal. Observe the emulsion over time (e.g., 24 hours) for any signs of phase separation (creaming or coalescence). The time taken for a certain percentage of the aqueous or oil phase to separate is recorded as a measure of emulsion stability.
-
Microscopic Analysis (Optional): The emulsion droplet size and distribution can be analyzed immediately after formation and over time to quantify stability.
-
Caption: General experimental workflow for surfactant characterization.
Safety and Toxicological Profile
C10-13-sec-alkyl benzenesulfonic acid is a corrosive substance that requires careful handling.
-
Human Health: The substance is harmful if swallowed and causes severe skin burns and eye damage.[11][12] It is irritating to the respiratory tract.[4] In case of contact, immediate and thorough rinsing with water is necessary.[6]
-
Environmental Profile: It is considered harmful to aquatic life with long-lasting effects.[11] However, the substance is biodegradable and not expected to persist in the environment.[2][13]
| Toxicological Data | Value | Species | Reference |
| Acute Oral LD50 | ~1470 mg/kg bw | Rat | [11] |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat | [11] |
Conclusion
C10-13-sec-alkyl benzenesulfonic acid is a highly effective and versatile anionic surfactant. Its strong performance in reducing surface tension, forming stable foams and emulsions, and its excellent cleaning capabilities make it a foundational ingredient in numerous applications. A thorough understanding of its quantitative properties, such as the Critical Micelle Concentration, and the protocols for their measurement is essential for optimizing formulations in research, development, and industrial settings. While its performance can be affected by factors like water hardness, its overall efficacy and biodegradability ensure its continued relevance. Proper safety protocols must be observed due to its corrosive nature.
References
- 1. cleaninginstitute.org [cleaninginstitute.org]
- 2. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 5. erasm.org [erasm.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. mdpi.com [mdpi.com]
- 8. deascal.com [deascal.com]
- 9. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. SDS, 85536-14-7 Safety Data Sheets - ECHEMI [echemi.com]
- 12. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. santos.com [santos.com]
Technical Whitepaper: C10-16-Alkylbenzenesulfonic Acid (Einecs 262-556-2; CAS 85536-14-7) for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The majority of detailed biological and mechanistic data available is for the broader class of Linear Alkylbenzene Sulfonates (LAS), of which C10-16-alkylbenzenesulfonic acid is a member. The information presented herein, particularly regarding biological effects and experimental protocols, is largely based on studies of closely related LAS compounds and should be considered indicative for C10-16-alkylbenzenesulfonic acid.
Introduction
C10-16-alkylbenzenesulfonic acid, identified by EINECS number 262-556-2 and CAS number 85536-14-7, is a complex mixture of homologous organic compounds. It belongs to the class of linear alkylbenzene sulfonates (LAS), which are anionic surfactants widely used in various industrial and commercial applications. Structurally, it consists of a benzene ring sulfonated at the para position and substituted with a linear alkyl chain ranging from 10 to 16 carbons in length. This amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic alkyl tail, governs its chemical behavior and utility. While predominantly used as a detergent and emulsifier, its properties are of increasing interest to researchers and professionals in the fields of biochemistry and drug development for its potential applications in formulation, as a research tool for studying protein-surfactant interactions, and for its biological effects.
Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for C10-16-alkylbenzenesulfonic acid and related linear alkylbenzene sulfonates.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| EINECS Number | 262-556-2 | General Substance Information |
| CAS Number | 85536-14-7 | General Substance Information |
| Average Alkyl Chain Length | 11.3 - 11.8 | [1] |
| Physical State | Brown viscous liquid | [2] |
| Water Solubility | The water solubility is determined at the critical micelle concentration (CMC), which decreases with increasing alkyl chain length. | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.0 (Measured) | [4] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 530 - 1470 mg/kg bw | Rat | [5] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rabbit | [5] |
| Skin Irritation/Corrosion | Corrosive | Rabbit | [5] |
| Eye Irritation/Damage | Causes severe eye damage | - | General Substance Information |
| Skin Sensitization | Not a sensitizer | Guinea pig | [5] |
| Genotoxicity | Not genotoxic | - | [1] |
| Repeated Dose Toxicity | No target organ effects observed in oral studies. | - | [4] |
Applications in Research and Drug Development
The surfactant properties of C10-16-alkylbenzenesulfonic acid and related LAS compounds make them relevant in several areas of pharmaceutical and biological research.
Solubilization of Poorly Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs). Surfactants are widely used to enhance the solubility and bioavailability of these compounds. Linear alkylbenzene sulfonates, due to their ability to form micelles above a certain concentration (the critical micelle concentration or CMC), can encapsulate hydrophobic drug molecules within their lipophilic cores, thereby increasing their apparent solubility in aqueous media.[6][7] This is particularly relevant for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II and IV.
Protein-Surfactant Interaction Studies
The interaction of surfactants with proteins is a critical area of study in biochemistry, with implications for protein stability, function, and formulation. Anionic surfactants like LAS are known to interact with proteins, which can lead to conformational changes and unfolding.[8][9] This property can be harnessed in experimental settings to probe protein structure and stability. For example, studies have used LAS in conjunction with techniques like total internal reflection fluorescence correlation spectroscopy (TIR-FCS) to investigate the dynamics of protein adsorption on surfaces and the competitive binding between proteins and surfactants.[10]
Biological Effects and Signaling Pathways
Recent research has begun to elucidate the direct biological effects of linear alkylbenzene sulfonates on cellular processes. A notable study investigated the impact of a representative LAS compound on the human intestinal Caco-2 cell line, a common model for the intestinal barrier.[11]
At non-cytotoxic concentrations (1 to 15 ppm), LAS was found to increase the proliferation of Caco-2 cells.[11] Proteomic analysis revealed that this proliferative effect was associated with the upregulation of two key proteins: eukaryotic Elongation Factor 2 (eEF2) and Dipeptidyl Peptidase 3 (DPP3) , and the downregulation of 14-3-3 protein theta .[11]
-
eEF2 is a crucial component of the protein synthesis machinery, and its overexpression has been linked to enhanced cell growth and progression through the G2/M phase of the cell cycle in some cancers.[11]
-
DPP3 is an aminopeptidase whose increased expression has been observed in several types of cancer.[11]
-
14-3-3 proteins are a family of regulatory proteins involved in various cellular processes, including cell cycle control and apoptosis. Downregulation of certain 14-3-3 proteins can contribute to uncontrolled cell proliferation.
This suggests a potential mechanism by which LAS may influence cell growth and proliferation, as depicted in the following signaling pathway diagram.
Caption: Proposed signaling pathway of LAS in Caco-2 cells.
Experimental Protocols
The following is a representative experimental protocol for assessing the effect of a test compound like C10-16-alkylbenzenesulfonic acid on cell proliferation, based on the methodology used in the study of LAS on Caco-2 cells.[11]
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of C10-16-alkylbenzenesulfonic acid on the proliferation of a selected cell line (e.g., Caco-2).
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% Penicillin/Streptomycin
-
C10-16-alkylbenzenesulfonic acid stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of C10-16-alkylbenzenesulfonic acid in complete DMEM to achieve the desired final concentrations (e.g., ranging from 1 to 50 ppm). Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Caption: Workflow for the MTT cell proliferation assay.
Conclusion
C10-16-alkylbenzenesulfonic acid is a versatile anionic surfactant with established industrial uses. For the research and drug development community, its utility extends to the formulation of poorly soluble compounds and as a tool in biophysical studies of protein-surfactant interactions. Emerging research on related LAS compounds indicates that they can exert direct biological effects, such as promoting cell proliferation through the modulation of specific signaling pathways. Further investigation is warranted to fully characterize the biological activities of C10-16-alkylbenzenesulfonic acid and to explore its potential applications and implications in pharmacology and biomedical research. Researchers should proceed with the understanding that much of the detailed biological data is derived from the broader class of linear alkylbenzene sulfonates.
References
- 1. santos.com [santos.com]
- 2. Benzenesulfonic acid, C10-16-alkyl derivatives - Hazardous Agents | Haz-Map [haz-map.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. santos.com [santos.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. WO2000012658A1 - Solubilization of low 2-phenyl alkylbenzene sulfonates - Google Patents [patents.google.com]
- 7. Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein-surfactant interactions at hydrophobic interfaces studied with total internal reflection fluorescence correlation spectroscopy (TIR-FCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of linear alkylbenzene sulfonate (LAS) on human intestinal Caco-2 cells at non cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Health and Safety Data for EINECS 262-556-2
Chemical Identity: Reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one (3:1)
Common Names: CMIT/MIT, Kathon CG
EINECS Number: 262-556-2
CAS Number: 55965-84-9
This document provides a comprehensive overview of the health and safety data for the chemical substance identified by EINECS number 262-556-2, a mixture of 5-chloro-2-methyl-2H-isothiazol-3-one (CMIT) and 2-methyl-2H-isothiazol-3-one (MIT). This substance is widely used as a preservative in a variety of industrial and consumer products due to its potent biocidal activity.[1][2][3][4]
Toxicological Summary
The active ingredients of this preservative have undergone extensive toxicological testing, including acute and chronic toxicity, genotoxicity, and dermal sensitization studies.[5] While it is not considered to be mutagenic, carcinogenic, or teratogenic, it is a potent skin sensitizer and can cause contact dermatitis at concentrations above recommended use levels.[5][6] The substance is classified as corrosive and can cause severe skin burns and eye damage.[7]
Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological studies.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat (female) | Oral | 2,630 mg/kg | [7] |
| LD50 | Rat (male) | Oral | 3,350 mg/kg | [7] |
| LD50 | Rat | Oral | 64 mg/kg | [8] |
| LD50 | Rat | Oral | 66 mg/kg bodyweight | [9] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [7] |
| LC50 | Rat | Inhalation (dust/mist) | 0.33 mg/l (4 hours) | [7] |
Skin Corrosion / Irritation
| Species | Exposure | Result | Reference |
| Rabbit | - | Corrosive | [10][11] |
Serious Eye Damage / Irritation
| Species | Result | Reference |
| Rabbit | Corrosive | [11] |
Skin Sensitization
| Result | Reference |
| Causes sensitization | [7] |
| May produce an allergic reaction | [8][10][11] |
Experimental Protocols
In Vivo Dermal Sensitization: Atopic Dermatitis Mouse Model
This experimental protocol assesses the effects of CMIT/MIT exposure in an atopic dermatitis (AD) mouse model.
Experimental Workflow:
Caption: Experimental workflow for assessing CMIT/MIT effects in an AD mouse model.[3]
Methodology: Mice are first sensitized with an intraperitoneal (I.P.) injection of ovalbumin (OVA). Following sensitization, the mice are epicutaneously (E.C.) exposed to CMIT/MIT. Subsequently, the mice are challenged with an epicutaneous application of OVA. The development and severity of atopic dermatitis-like skin lesions are then analyzed.[3] This includes histological analysis of skin tissue, measurement of transepidermal water loss (TEWL), and clinical scoring of skin lesions.[3]
In Vitro Neurotoxicity Assessment: SH-SY5Y Cell Line
This protocol investigates the neurotoxic effects of CMIT/MIT on the human neuroblastoma cell line SH-SY5Y.
Experimental Protocol: SH-SY5Y cells are cultured and seeded in 96-well plates. To induce differentiation, the cells are treated with retinoic acid for 24 hours. Following differentiation, the cells are exposed to varying concentrations of CMIT/MIT for another 24 hours. Cell viability and cytotoxicity are then assessed using MTT and LDH release assays, respectively.[4]
Signaling Pathway
CMIT/MIT-Induced Neurotoxicity via MAPKs Signaling Pathway
Exposure to CMIT/MIT has been shown to induce neurotoxicity through the upregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Signaling Pathway Diagram:
Caption: CMIT/MIT-induced neurotoxicity mediated by the MAPKs signaling pathway.[4]
Mechanism of Action: CMIT/MIT exposure leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress, in turn, promotes the upregulation of the MAPKs signaling pathway. The activation of this pathway ultimately leads to apoptosis (programmed cell death) and contributes to the neurotoxic effects of the substance.[4] The biocidal action of isothiazolones involves a two-step mechanism: a rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to a loss of viability.[12]
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. Ways to improve biocides for metalworking fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scribd.com [scribd.com]
- 6. ewg.org [ewg.org]
- 7. scienceinteractive.com [scienceinteractive.com]
- 8. eskaro.ee [eskaro.ee]
- 9. kuhnodice.com [kuhnodice.com]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. researchgate.net [researchgate.net]
The Environmental Fate of Linear Alkylbenzene Sulfonates: A Technical Guide
Introduction
Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants extensively used in the formulation of household and industrial detergents.[1] Due to their widespread application, they are consistently introduced into the environment, primarily through wastewater streams. Understanding the environmental fate of LAS is crucial for assessing their ecological risk and ensuring their safe use. This technical guide provides an in-depth overview of the biodegradation pathways, sorption behavior, and ecotoxicity of LAS, intended for researchers, scientists, and drug development professionals.
Biodegradation of LAS
The primary mechanism for the removal of LAS from the environment is biodegradation.[2] The rate and pathway of biodegradation are highly dependent on the presence of oxygen.
Aerobic Biodegradation
Under aerobic conditions, LAS are rapidly and extensively biodegraded by a wide variety of microorganisms.[3][4] The process is initiated by the enzymatic oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the alkyl chain via β-oxidation.[5] This process leads to the formation of sulfophenylcarboxylates (SPCs) as primary intermediates. These SPCs are then further degraded through the cleavage of the aromatic ring, ultimately leading to mineralization into carbon dioxide, water, and sulfate.[1] The half-life of LAS in soil under aerobic conditions is approximately 1 to 3 weeks.[4] In river water, the half-life can be as short as 0.15 to 0.5 days.[5]
The aerobic biodegradation pathway of LAS can be visualized as follows:
References
- 1. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LAS BIODEGRADATION AND SAFETY IN RIVERS AND STREAMS | Council for LAB/LAS Environmental Research [cler.com]
Solubility Profile of Benzenesulfonic Acid, 4-C10-13-sec-alkyl Derivatives in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility in organic solvents.
Introduction
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives (CAS No. 85536-14-7), are a complex mixture of homologous aromatic sulfonic acids. These anionic surfactants are widely used in the formulation of detergents and other industrial applications. Their solubility in various organic solvents is a critical parameter for formulation development, chemical synthesis, and environmental fate assessment.
Solubility Data
Specific quantitative solubility data for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives in a range of organic solvents is not extensively reported in public literature. However, qualitative assessments are available and summarized below.
| Solvent Class | Representative Solvents | Solubility |
| Polar Solvents | Alcohols, Glycol Ethers, Glycols, Esters, Ketones | Soluble[1] |
| Non-Polar Solvents | Aliphatic and Aromatic Hydrocarbons | Soluble[1] |
| Aqueous | Water | Soluble[1] |
Note: The term "soluble" is based on qualitative descriptions found in technical data sheets. The precise solubility limit (e.g., in g/100 mL) is not specified.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives in an organic solvent, based on the widely accepted shake-flask method. This method is analogous to the flask method described in OECD Test Guideline 105 for water solubility[2][3][4].
Materials and Equipment
-
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives to a flask containing a known volume of the organic solvent. The excess solid should be clearly visible.
-
Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it plateaus).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the solution to stand at a constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
To ensure the removal of all undissolved particles, centrifuge the sample and/or filter it through a syringe filter that is compatible with the solvent.
-
-
Analysis:
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.
-
-
Calculation:
-
Calculate the solubility of the Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives in the organic solvent using the following formula:
Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor
-
Method Validation
The analytical method used for concentration determination should be validated for linearity, accuracy, precision, and specificity according to standard laboratory practices.
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Triphenyl Phosphate in Water Samples
Introduction
Triphenyl phosphate (TPP), identified by EINECS number 262-556-2, is an organophosphate compound widely used as a flame retardant and plasticizer.[1][2] Its presence in water sources is a growing environmental concern, necessitating robust and sensitive analytical methods for its quantification. These application notes provide detailed protocols for the determination of TPP in water samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), tailored for researchers, scientists, and drug development professionals.
Analytical Methods Overview
The primary methods for quantifying TPP in water are GC-MS and LC-MS. Both techniques offer high sensitivity and selectivity, crucial for detecting trace levels of TPP in complex environmental matrices. The choice between GC-MS and LC-MS may depend on laboratory instrumentation availability, sample throughput requirements, and the desired level of sensitivity.
Data Presentation: Quantitative Method Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) or Direct Aqueous Injection |
| Typical Limit of Detection (LOD) | Approximately 20 ng/L[3] | Can range from <1 to 10 ng/L |
| Throughput | Moderate | High, especially with direct injection methods |
| Selectivity | High | Very High, particularly with MS/MS |
| Matrix Effects | Can be significant, requiring careful cleanup | Can be mitigated with appropriate sample preparation and internal standards |
Experimental Protocols
Protocol 1: Quantification of Triphenyl Phosphate in Water by GC-MS
This protocol details the analysis of TPP in water using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a widely used and effective method.[3]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract TPP from the water sample into an organic solvent.
-
Materials:
-
1 L water sample
-
Dichloromethane (DCM), HPLC grade
-
Sodium sulfate, anhydrous
-
Separatory funnel (2 L)
-
Concentrator tube
-
Nitrogen evaporator
-
-
Procedure:
-
Acidify the 1 L water sample to pH < 2 with sulfuric acid.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the DCM (bottom layer) into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM.
-
Combine the DCM extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL, splitless
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 10°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for TPP): m/z 326 (quantifier), 152, 77
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of TPP in the final extraction solvent.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.
-
Quantify TPP in the sample extract by comparing its peak area to the calibration curve.
Experimental Workflow for GC-MS Analysis of TPP in Water
Caption: Workflow for TPP analysis in water by GC-MS.
Protocol 2: Quantification of Triphenyl Phosphate in Water by LC-MS/MS
This protocol outlines a sensitive method for TPP quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is particularly useful for complex matrices and low detection limits.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate and purify TPP from the water sample.
-
Materials:
-
1 L water sample
-
SPE Cartridges (e.g., C18, 500 mg)
-
Methanol, HPLC grade
-
Ethyl acetate, HPLC grade
-
SPE manifold
-
-
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the TPP with two 5 mL aliquots of ethyl acetate.
-
-
Concentration:
-
Collect the eluate and concentrate to 1 mL under a gentle stream of nitrogen.
-
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
LC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
Start at 50% B, hold for 1 min
-
Linear gradient to 95% B over 8 min
-
Hold at 95% B for 2 min
-
Return to 50% B and equilibrate for 3 min
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for TPP:
-
Precursor Ion (m/z): 327.1
-
Product Ions (m/z): 152.1 (quantifier), 77.1 (qualifier)
-
-
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking known concentrations of TPP into blank water samples and processing them through the entire SPE and LC-MS/MS procedure.
-
Generate a calibration curve by plotting the peak area ratio of the quantifier MRM transition to an internal standard (if used) against the concentration.
-
Quantify TPP in the sample by comparing its peak area ratio to the calibration curve.
Experimental Workflow for LC-MS/MS Analysis of TPP in Water
Caption: Workflow for TPP analysis in water by LC-MS/MS.
References
Application of Benzenesulfonic Acid, 4-C10-13-sec-alkyl Derivatives as an Emulsifier in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, a type of linear alkylbenzene sulfonate (LAS), is a widely utilized anionic surfactant in emulsion polymerization. Its amphipathic nature, comprising a hydrophilic sulfonate head and a hydrophobic alkyl chain, enables it to act as an effective emulsifier. In this role, it facilitates the formation of stable monomer-in-water emulsions, which are critical for the synthesis of a variety of polymers, including styrene-acrylic and vinyl-acrylic copolymers. These polymers find extensive applications in adhesives, paints, coatings, and textiles. The choice and concentration of the emulsifier are paramount as they directly influence key properties of the final latex, such as particle size, particle size distribution, and stability.
Core Principles of Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous phase (usually water), an emulsifier, and a water-soluble initiator. The process is characterized by high polymerization rates and the production of high molecular weight polymers at relatively low viscosity.
The key functions of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. as an emulsifier in this process include:
-
Monomer Emulsification: The emulsifier surrounds the monomer droplets, reducing the interfacial tension between the monomer and water, and creating a stable emulsion.
-
Micelle Formation: Above its critical micelle concentration (CMC), the emulsifier forms micelles in the aqueous phase. These micelles can solubilize a small amount of monomer.
-
Particle Nucleation: Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, which then become the primary sites of particle nucleation and growth.
-
Stabilization of Polymer Particles: The emulsifier adsorbs onto the surface of the growing polymer particles, providing electrostatic stabilization that prevents particle agglomeration and ensures the stability of the final latex dispersion.
Data Presentation
The concentration of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. has a significant impact on the final properties of the polymer latex. Below are tables summarizing key quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | ~0.1 g/L for C10 derivative (decreases with longer alkyl chains) | [cite: ] |
| Molecular Weight | 326.49 g/mol (representative) | [cite: ] |
| Appearance | Brown, viscous liquid | [cite: ] |
| Solubility | Soluble in water, alcohols, and glycol ethers | [cite: ] |
Influence of Emulsifier Concentration on Polystyrene Latex Properties
The following table illustrates the effect of sodium dodecylbenzene sulfonate (a type of LAS) concentration on the particle size of polystyrene latex prepared by emulsion polymerization. A similar trend is expected for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
| Emulsifier Concentration (mol/L) | Average Particle Diameter (nm) | Reference |
| 1.47 x 10⁻² | 55 | [1] |
| 2.94 x 10⁻² | 45 | [1] |
| 5.88 x 10⁻² | 38 | [1] |
Note: The data presented is for a similar anionic surfactant and serves as a representative example of the expected trend.
Experimental Protocols
This section provides a detailed methodology for a representative emulsion polymerization of styrene and butyl acrylate using an anionic surfactant. This protocol can be adapted for the use of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
Materials
-
Styrene (inhibitor removed)
-
Butyl acrylate (inhibitor removed)
-
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (emulsifier)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
Equipment
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe
-
Monomer and initiator feed pumps
-
Heating/cooling circulator
Procedure
-
Reactor Setup: A 1-liter, four-necked flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is set up in a water bath.
-
Initial Charge:
-
Add 250 g of deionized water to the reactor.
-
Add 1.0 g of sodium bicarbonate (buffer) and stir until dissolved.
-
Add the desired amount of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (e.g., 2.0 g for a 1 wt% concentration based on monomers) and stir until fully dissolved.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
-
Heating: Heat the reactor to the reaction temperature of 80°C while maintaining a gentle nitrogen purge and stirring at 200 rpm.
-
Monomer Pre-emulsion Preparation:
-
In a separate beaker, prepare the monomer pre-emulsion by adding 100 g of styrene and 100 g of butyl acrylate to 100 g of deionized water containing 1.0 g of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
-
Stir this mixture vigorously to form a stable pre-emulsion.
-
-
Initiator Solution Preparation:
-
Dissolve 1.0 g of potassium persulfate in 50 g of deionized water.
-
-
Polymerization:
-
Once the reactor reaches 80°C, add 10% of the monomer pre-emulsion to the reactor.
-
After 15 minutes, add 20% of the initiator solution to the reactor to initiate the polymerization.
-
After another 15 minutes, begin the continuous addition of the remaining monomer pre-emulsion and the remaining initiator solution over a period of 3 hours using separate feed pumps.
-
-
Completion and Cooling:
-
After the feeds are complete, maintain the reaction temperature at 80°C for an additional hour to ensure complete monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Determine the solid content, particle size, and other relevant properties of the latex.
-
Visualizations
Emulsion Polymerization Workflow
Caption: Workflow for emulsion polymerization.
Signaling Pathway of Emulsifier Action
Caption: Role of the emulsifier in polymerization.
Logical Relationship: Emulsifier Concentration and Particle Size
Caption: Effect of emulsifier concentration.
References
Application Notes and Protocols for Testing the Biodegradability of Linear Alkylbenzene Sulfonates (LAS)
Introduction
Linear alkylbenzene sulfonates (LAS) are anionic surfactants extensively used in the formulation of household and industrial cleaning products. Due to their widespread use, it is crucial to assess their environmental fate, particularly their biodegradability. These application notes provide a comprehensive overview of the standardized protocols for testing the biodegradability of LAS, with a focus on the internationally recognized OECD 301 series of tests for ready biodegradability. This document is intended for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
Data Presentation
The biodegradability of a commercial LAS mixture was evaluated using the OECD 301F Manometric Respirometry Test. The following table summarizes the percentage of biodegradation over a 28-day period. The data demonstrates that LAS is readily biodegradable, achieving greater than 60% degradation within the 10-day window.
| Time (Days) | Biodegradation (%) |
| 0 | 0 |
| 7 | 45 |
| 10 | 68 |
| 14 | 82 |
| 21 | 91 |
| 28 | 94 |
Note: This data is representative of typical results for LAS in an OECD 301F test and has been compiled from various sources indicating ready biodegradability.[1]
Experimental Protocols
A detailed methodology for assessing the ready biodegradability of LAS using the OECD 301F Manometric Respirometry Test is provided below. This method is suitable for water-soluble, non-volatile, and adsorbing materials like LAS.[2]
OECD 301F: Manometric Respirometry Test
1. Principle:
This method determines the biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum in a closed respirometer over a 28-day period.[3] The amount of oxygen uptake is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test.[2][3]
2. Materials and Reagents:
-
Test Substance: Linear Alkylbenzene Sulfonate (LAS)
-
Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[4]
-
Mineral Medium: Prepare a mineral medium containing essential mineral nutrients for microorganisms. The composition should be as per OECD 301 guidelines.
-
Reference Substance: Sodium benzoate or aniline (a readily biodegradable substance to validate the test system).[5]
-
Deionized Water: Free from toxic substances.
-
Potassium Hydroxide Solution: For CO2 absorption.
-
Manometric Respirometer: A device capable of measuring oxygen consumption in sealed vessels.
3. Test Procedure:
-
Preparation of Test Vessels:
-
Set up a series of respirometer flasks. At a minimum, this should include:
-
Test vessels with the test substance (LAS) and inoculum (in duplicate).
-
Blank controls with inoculum only (in duplicate).
-
Reference control with the reference substance and inoculum.
-
Toxicity control with the test substance, reference substance, and inoculum.
-
-
-
Addition of Test Substance and Inoculum:
-
Add a known volume of the mineral medium to each flask.
-
Add the test substance to the test vessels to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.[4]
-
Add the reference substance to the reference control vessel.
-
Inoculate all flasks (except for abiotic controls, if included) with activated sludge to a final concentration of approximately 30 mg/L suspended solids.[4]
-
-
Incubation:
-
Place a CO2 absorbent (e.g., potassium hydroxide solution) in a separate compartment within each sealed flask.
-
Seal the flasks and place them in the respirometer.
-
Incubate the flasks in the dark or diffuse light at a constant temperature of 22 ± 2°C for 28 days, with continuous stirring.[4]
-
-
Measurement of Oxygen Consumption:
-
Monitor the oxygen consumption in each flask continuously or at frequent intervals using the manometric respirometer.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation for each measurement point using the following formula: % Biodegradation = [(O₂ consumed by test substance) - (O₂ consumed by blank)] / ThOD x 100
-
The Theoretical Oxygen Demand (ThOD) is calculated based on the elemental composition of the LAS.
-
Plot the percentage of biodegradation against time.
-
4. Validity Criteria:
For the test to be valid, the following criteria must be met:
-
The biodegradation of the reference substance should reach the pass level (60%) within 14 days.[4]
-
The oxygen consumption in the blank at the end of the test should not be excessive (typically < 60 mg/L over 28 days).
-
The difference in the percentage of degradation between replicate test vessels at the end of the test should be less than 20%.[4]
Mandatory Visualizations
Aerobic Biodegradation Pathway of LAS
The aerobic biodegradation of LAS is initiated by the terminal oxidation of the alkyl chain, followed by a series of shortening steps and eventual cleavage of the aromatic ring.
Caption: Aerobic degradation pathway of LAS.
Experimental Workflow for OECD 301F Test
The following diagram illustrates the key steps in performing the OECD 301F biodegradability test for LAS.
Caption: Workflow for the OECD 301F test.
References
Application Notes and Protocols for Micellar Properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, commonly known as Linear Alkylbenzene Sulfonates (LAS), are a class of anionic surfactants widely utilized in various industrial and pharmaceutical applications. Their amphiphilic nature, comprising a hydrophilic sulfonate head group and a hydrophobic alkyl chain, enables them to self-assemble into micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC). The formation and characteristics of these micelles are crucial for their function as solubilizing agents, detergents, and drug delivery vehicles.
These application notes provide a comprehensive overview of the micellar properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. solutions, including key quantitative data and detailed experimental protocols for their determination.
Micellar Properties: Quantitative Data
The micellar properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. are influenced by factors such as concentration, temperature, and the presence of electrolytes. The following tables summarize key quantitative data gathered from scientific literature. It is important to note that "Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs." represents a mixture of isomers and homologues, which can lead to variations in the reported values.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 2.0 mmol/L (approx. 668 mg/L) | Neat NaLAS solution (predominantly C11)[1] |
| 0.1 g/L | For C10 LAS[2] | |
| Decreases with increasing alkyl chain length | General trend[1] | |
| Decreases in the presence of electrolytes (e.g., CaCl2) | Addition of CaCl2 to NaLAS solution[1][3] |
| Property | Value | Conditions |
| Aggregation Number | Increases with increasing alkyl chain length | General trend for alkylbenzene sulfonates[4] |
| Specific values for C10-13-sec-alkyl derivs. are not readily available in the reviewed literature. |
| Property | Value | Conditions |
| Micelle Size (Hydrodynamic Diameter) | 4 - 6 nm | For Sodium Dodecylbenzenesulfonate (NaDBS) micelles[1] |
| ~5 nm | For NaLAS in the presence of CaCl2[1][3] |
Experimental Protocols
Accurate determination of micellar properties is essential for the effective application of surfactants. Below are detailed protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this transition occurs.
Materials:
-
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant in high-purity water (e.g., 10 g/L).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution covering a wide concentration range both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measurement:
-
Measure the surface tension of the high-purity water as a blank.
-
Measure the surface tension of each prepared surfactant solution, starting from the lowest concentration.
-
Ensure temperature equilibrium is reached before each measurement.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions. The point of intersection of the two extrapolated lines corresponds to the CMC.
-
Visualizations
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination by surface tensiometry.
Determination of Micelle Size by Dynamic Light Scattering (DLS)
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from particles undergoing Brownian motion. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation.
Materials:
-
Surfactant solutions prepared at concentrations above the CMC.
-
Dynamic Light Scattering (DLS) instrument.
-
Cuvettes (disposable or quartz).
-
Syringe filters (e.g., 0.22 µm) to remove dust particles.
Procedure:
-
Sample Preparation:
-
Prepare surfactant solutions at the desired concentrations (above the CMC) in high-purity water.
-
Filter the solutions directly into clean cuvettes using a syringe filter to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the experimental parameters, including temperature, solvent viscosity, and refractive index.
-
-
Measurement:
-
Place the cuvette in the sample holder and allow it to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument will collect and correlate the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to determine the diffusion coefficient.
-
The hydrodynamic diameter is then calculated using the Stokes-Einstein equation. The software typically provides an intensity-weighted, volume-weighted, or number-weighted size distribution.
-
Visualizations
DLS Experimental Workflow
Caption: Workflow for micelle size determination by DLS.
Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching
Principle: This technique utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelles. By analyzing the quenching efficiency at different quencher concentrations, the aggregation number (the average number of surfactant molecules per micelle) can be determined.
Materials:
-
Surfactant solutions.
-
Fluorescent probe (e.g., pyrene).
-
Quencher (e.g., cetylpyridinium chloride).
-
Spectrofluorometer.
-
Volumetric flasks and micropipettes.
Procedure:
-
Solution Preparation:
-
Prepare a series of surfactant solutions at a fixed concentration well above the CMC.
-
To each solution, add a constant, low concentration of the fluorescent probe (e.g., pyrene).
-
Add varying concentrations of the quencher to each of these solutions.
-
Prepare a control solution with the probe but no quencher.
-
-
Fluorescence Measurement:
-
Allow the solutions to equilibrate.
-
Measure the fluorescence intensity of the probe in each solution using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The aggregation number (Nagg) can be calculated using the following equation, which relates the fluorescence intensities in the absence (I0) and presence (I) of the quencher: ln(I0 / I) = [Quencher] / [Micelle]
-
The concentration of micelles ([Micelle]) can be calculated as: ([Surfactant] - CMC) / Nagg.
-
By plotting ln(I0 / I) versus the quencher concentration, a linear relationship should be observed. The slope of this line can be used to determine the aggregation number.
-
Visualizations
Relationship between Micellar Properties
Caption: Factors influencing key micellar properties.
Applications in Research and Drug Development
The micellar properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. are integral to their application in various scientific and industrial fields:
-
Drug Solubilization: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability and enabling their formulation in aqueous delivery systems.
-
Detergency and Cleaning: The ability to form micelles is fundamental to their cleaning action, where the hydrophobic core sequesters oily and greasy dirt, allowing it to be washed away with water.
-
Emulsion Polymerization: Micelles act as loci for the polymerization of monomers, influencing the size and stability of the resulting polymer latex particles.
-
Biochemical Assays: In laboratory settings, these surfactants are used to solubilize membrane proteins and lipids for structural and functional studies.
Understanding and accurately measuring the micellar properties of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is paramount for optimizing their performance in these and other applications. The protocols and data presented here serve as a valuable resource for researchers and professionals working with these versatile surfactants.
References
- 1. mdpi.com [mdpi.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C10-13-sec-Alkyl Benzenesulfonic Acid in Cleaning Product Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
C10-13-sec-alkyl benzenesulfonic acid is a versatile anionic surfactant widely employed in the formulation of a variety of cleaning products. Its popularity stems from its excellent detergency, foaming, emulsifying, and wetting properties.[1] As a biodegradable and cost-effective ingredient, it serves as a primary cleaning agent in numerous household and industrial applications. This document provides detailed application notes, experimental protocols, and performance data related to the use of C10-13-sec-alkyl benzenesulfonic acid in cleaning formulations.
Physicochemical Properties and Performance Data
The performance of C10-13-sec-alkyl benzenesulfonic acid is intrinsically linked to its physicochemical properties, most notably its ability to reduce surface tension and form micelles in solution.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a key parameter that indicates the concentration at which surfactant molecules begin to form micelles, leading to a significant increase in cleaning efficiency. The CMC of linear alkylbenzene sulfonates (LAS) is dependent on the length of the alkyl chain.
Table 1: Critical Micelle Concentration (CMC) of Linear Alkylbenzene Sulfonates (LAS) as a Function of Alkyl Chain Length
| Alkyl Chain Length | Critical Micelle Concentration (mM) |
| C10 | 6.9 |
| C11 | 2.2 |
| C12 | 0.7 |
| C13 | 0.44 |
| Data sourced from a study on the removal of metal ions by micellar-enhanced ultrafiltration using LAS.[2] |
Surface Tension
C10-13-sec-alkyl benzenesulfonic acid effectively reduces the surface tension of water, allowing for better penetration of the cleaning solution into fabrics and onto surfaces. The surface tension of a solution containing an anionic surfactant like LAS decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for the formulation of a standard household cleaner and the evaluation of its cleaning performance.
Formulation of a Standard All-Purpose Cleaner
This protocol outlines the preparation of a basic all-purpose cleaning solution containing C10-13-sec-alkyl benzenesulfonic acid.
Materials:
-
C10-13-sec-alkyl benzenesulfonic acid (as the sodium salt, LAS)
-
Sodium laureth sulfate (SLES)
-
Cocamidopropyl betaine
-
Sodium citrate (builder)
-
Ethanol (solvent)
-
Preservative
-
Fragrance
-
Deionized water
Procedure:
-
To a clean beaker, add the required amount of deionized water.
-
With gentle stirring, add the sodium citrate and stir until completely dissolved.
-
Slowly add the C10-13-sec-alkyl benzenesulfonic acid (LAS) to the solution and mix until homogeneous.
-
Add the sodium laureth sulfate (SLES) and cocamidopropyl betaine to the mixture and continue stirring.
-
In a separate container, premix the ethanol, preservative, and fragrance.
-
Slowly add the ethanol mixture to the main batch while stirring continuously.
-
Continue to mix for 15-20 minutes until the solution is clear and uniform.
-
Measure the pH of the final solution and adjust if necessary to the desired range (typically 7-9 for all-purpose cleaners).
Evaluation of Cleaning Performance on Hard Surfaces (Based on ASTM D4488-A5)
This protocol is adapted from the ASTM D4488-A5 standard guide for testing the cleaning performance of products on resilient flooring and washable walls.[5][6][7] It is designed to assess the removal of a standardized oily and particulate soil.
Materials and Apparatus:
-
White vinyl tiles (substrate)
-
Standardized particulate soil (a mixture of peat moss, cement, kaolin clay, silica, mineral oil, etc.)
-
Standardized oil blend soil (containing vegetable oils, animal fats, and mineral oil)
-
Washability apparatus (straight-line washability machine)
-
Sponge or other applicator
-
Colorimeter or reflectometer
-
Template for soil application
Procedure:
-
Substrate Preparation:
-
Clean the white vinyl tiles with a standard cleaning solution and rinse thoroughly with deionized water.
-
Allow the tiles to air dry completely.
-
Measure the initial reflectance of the clean, dry tiles using a colorimeter.
-
-
Soiling Procedure:
-
Place the template onto the center of a clean vinyl tile.
-
Apply a measured amount of the particulate soil within the template.
-
Apply a specified amount of the oil blend soil onto a piece of paper towel and place it over the particulate soil for a set amount of time to allow for wicking.
-
Remove the paper towel and the template.
-
Allow the soiled tiles to air dry for 24 hours.
-
Measure the reflectance of the soiled tiles.
-
-
Cleaning Procedure:
-
Mount the soiled tile onto the washability apparatus.
-
Apply a specified amount of the cleaning product to a pre-wetted sponge.
-
Place the sponge in the holder of the washability apparatus.
-
Run the washability apparatus for a set number of cycles.
-
-
Evaluation:
-
Rinse the cleaned tile with deionized water and allow it to air dry.
-
Measure the final reflectance of the cleaned tile.
-
Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Reflectance after cleaning - Reflectance after soiling) / (Initial reflectance - Reflectance after soiling)] x 100
-
Diagrams
Synthesis of C10-13-sec-Alkyl Benzenesulfonic Acid
Caption: Synthesis of Sodium C10-13-sec-Alkyl Benzenesulfonate.
Experimental Workflow for Cleaning Product Formulation and Testing
Caption: Workflow for Formulation and Performance Testing.
Logical Relationship of Surfactant Action in Cleaning
Caption: Mechanism of Surfactant-Based Cleaning.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation [mdpi.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Floor and Wall Cleaner Products Testing: ASTM D4488-A5 - Dell Tech [delltech.com]
Application Notes and Protocols for the Spectroscopic Analysis of Linear Alkylbenzene Sulfonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linear alkylbenzene sulfonates (LAS) are a class of synthetic anionic surfactants widely used in the manufacturing of detergents and cleaning products. Due to their extensive use, they are commonly found in environmental samples such as wastewater, sludge, and soil. Accurate and reliable analytical methods are crucial for monitoring their environmental fate, assessing their toxicological impact, and for quality control in industrial processes. This document provides detailed application notes and protocols for the spectroscopic analysis of LAS, focusing on UV-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
UV-Visible Spectrophotometry: Methylene Blue Active Substances (MBAS) Method
UV-Vis spectrophotometry, through the Methylene Blue Active Substances (MBAS) assay, offers a simple and cost-effective method for the routine screening of anionic surfactants, including LAS. The method is based on the formation of an ion-pair complex between the anionic sulfonate group of LAS and the cationic methylene blue dye. This complex is then extracted into an organic solvent, and its absorbance is measured.
Experimental Protocol
1. Reagents and Materials:
-
Methylene blue solution (0.1 mg/mL)
-
Chloroform (analytical grade)
-
Sodium hydroxide solution (1 M)
-
Sulfuric acid solution (0.5 M)
-
LAS standard stock solution (1000 mg/L)
-
Separatory funnels (250 mL)
-
UV-Vis Spectrophotometer
2. Sample Preparation:
-
For water samples, no extensive preparation is usually required. If the sample contains particulate matter, it should be filtered.
-
For solid samples (e.g., soil, sludge), a solvent extraction (e.g., with methanol) is necessary to isolate the LAS. The extract is then evaporated to dryness and the residue is redissolved in water.
3. Procedure:
-
Pipette 100 mL of the sample (or an aliquot diluted to 100 mL) into a separatory funnel.
-
Add 10 mL of the methylene blue solution and 15 mL of chloroform.
-
Shake the funnel vigorously for 30 seconds and allow the layers to separate.
-
Drain the chloroform layer into a second separatory funnel.
-
Repeat the extraction twice more with 10 mL portions of chloroform, combining all extracts in the second funnel.
-
Add 50 mL of a wash solution (prepared by mixing 6.8 mL of concentrated sulfuric acid, 50 g of sodium dihydrogen phosphate monohydrate, and diluting to 1 L with deionized water) to the combined chloroform extracts.
-
Shake for 30 seconds and allow the layers to separate.
-
Drain the chloroform layer through a glass wool plug into a 100 mL volumetric flask.
-
Rinse the separatory funnel with a small amount of chloroform and add it to the volumetric flask.
-
Dilute to the mark with chloroform and mix well.
-
Measure the absorbance of the chloroform extract at 653 nm against a blank prepared with deionized water.[1]
4. Calibration:
-
Prepare a series of LAS standards with concentrations ranging from 0.025 to 2.0 mg/L.
-
Treat the standards in the same manner as the samples.
-
Plot a calibration curve of absorbance versus LAS concentration.
-
Determine the concentration of LAS in the sample from the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 653 nm | [1] |
| Linearity Range | 0.025 - 2.0 mg/L | [2][3] |
| Limit of Detection (LOD) | 0.02 mg/L | [4] |
| Recovery | >90% | [1] |
| Precision (RSD) | <10% | [4] |
Workflow Diagram
Caption: Workflow for LAS analysis by UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with a fluorescence detector provides a more selective and sensitive method for the quantification of different LAS homologs (C10-C13). The aromatic ring in the LAS molecule allows for fluorescence detection at specific excitation and emission wavelengths.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium perchlorate (NaClO₄)
-
Ultrapure water
-
LAS standard mix (C10-C13 homologs)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a fluorescence detector and a C8 or C18 analytical column.
2. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 40:60 v/v) to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the LAS with 5-10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
3. HPLC Conditions:
-
Analytical Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a salt like sodium perchlorate (e.g., 0.1 M NaClO₄). A typical gradient could be from 50% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 225 nm and Emission at 295 nm.
4. Calibration:
-
Prepare a series of mixed LAS homolog standards in the mobile phase.
-
Inject the standards and construct a calibration curve for each homolog based on its peak area.
-
Quantify the individual LAS homologs in the sample by comparing their peak areas to the respective calibration curves.
Quantitative Data
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 225 nm | [5] |
| Emission Wavelength (λem) | 295 nm | [5] |
| Linearity Range | 0.1 - 10 mg/L | |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L | [5] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/L | [5] |
| Recovery (from SPE) | 85 - 105% | |
| Precision (RSD) | <5% | [5] |
Workflow Diagram
Caption: Workflow for LAS analysis by HPLC with Fluorescence Detection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the most powerful technique for the identification and quantification of LAS isomers and their degradation products. It offers unparalleled selectivity and sensitivity.
Experimental Protocol
1. Reagents and Materials:
-
Acetonitrile and Methanol (LC-MS grade)
-
Ammonium formate or acetate
-
Formic acid
-
Ultrapure water
-
LAS standard mix (C10-C13 homologs and individual isomers if available)
-
Internal standards (e.g., ¹³C-labeled LAS)
-
LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole or ion trap mass analyzer.
-
A suitable reversed-phase LC column (e.g., C18).
2. Sample Preparation:
-
Sample preparation is similar to that for HPLC-Fluorescence, often involving Solid-Phase Extraction (SPE) to concentrate the analytes and remove matrix interferences.[6] For sludge and soil samples, a more rigorous extraction, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), may be required.[7]
3. LC-MS/MS Conditions:
-
LC Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a low percentage of B, increasing to a high percentage to elute all LAS homologs.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The precursor ion for all LAS homologs is the deprotonated molecule [M-H]⁻. A common product ion for fragmentation is at m/z 183, corresponding to the sulfobenzyl moiety.[6][8]
4. Calibration and Quantification:
-
Prepare calibration standards containing the LAS homologs and a constant concentration of the internal standard.
-
Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the LAS in samples using these calibration curves.
Quantitative Data
| Parameter | C10-LAS | C11-LAS | C12-LAS | C13-LAS | Reference |
| Precursor Ion [M-H]⁻ (m/z) | 297.2 | 311.2 | 325.2 | 339.2 | |
| Product Ion (m/z) | 183.0 | 183.0 | 183.0 | 183.0 | [6][8] |
| LOD (ng/L in water) | 10 - 50 | 10 - 50 | 10 - 50 | 10 - 50 | [6] |
| LOQ (ng/L in water) | 30 - 150 | 30 - 150 | 30 - 150 | 30 - 150 | [6] |
| Recovery (%) | 77 - 93 | 77 - 93 | 77 - 93 | 77 - 93 | [6] |
| Precision (RSD, %) | <15 | <15 | <15 | <15 | [9] |
Workflow Diagram
Caption: Workflow for LAS analysis by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of LAS, providing detailed information about the carbon skeleton and the position of the phenyl group on the alkyl chain. Both ¹H and ¹³C NMR, along with 2D NMR techniques, are employed for this purpose.
General Protocol for Structural Characterization
1. Sample Preparation:
-
A purified sample of the LAS isomer or mixture is required. This may involve preparative HPLC for isolation.
-
The sample should be dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).
-
The concentration should be sufficient for obtaining a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
2. NMR Data Acquisition:
-
¹H NMR: Provides information on the number and types of protons in the molecule. The chemical shifts of the aromatic protons and the protons on the alkyl chain are of particular interest.
-
¹³C NMR: Shows the number of different carbon environments. The chemical shifts of the aromatic carbons and the aliphatic carbons can help determine the substitution pattern on the benzene ring and the structure of the alkyl chain.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the attachment point of the alkyl chain to the aromatic ring and the relative positions of different parts of the molecule.
-
3. Data Interpretation and Structural Elucidation:
-
The chemical shifts of the aromatic protons (typically in the range of 7-8 ppm) can indicate the substitution pattern on the benzene ring.
-
The signals from the alkyl chain protons (typically in the range of 0.8-3.0 ppm) can be used to determine the length of the chain and the position of the phenyl group. The proton attached to the carbon bearing the phenyl group (the benzylic proton) will have a characteristic downfield shift.
-
The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (around 110-150 ppm) and the aliphatic carbons (around 10-40 ppm).
-
By combining the information from all these NMR experiments, a detailed structural assignment of the LAS isomers can be achieved.
Logical Relationship Diagram for NMR Structural Elucidation
Caption: Logical workflow for LAS structural elucidation using NMR.
References
- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository [par.nsf.gov]
- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sodium p-dodecylbenzenesulfonate | C18H29NaO3S | CID 4289524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 8. researchgate.net [researchgate.net]
- 9. Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecotoxicity Testing of Anionic Surfactants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anionic surfactants are a class of amphiphilic compounds widely used in detergents, personal care products, and various industrial applications. Due to their widespread use, they are frequently released into the environment through wastewater.[1][2][3] Anionic surfactants can exert toxic effects on a variety of aquatic and terrestrial organisms by disrupting cell membranes and inhibiting enzymatic activities.[2][3] Therefore, robust ecotoxicity testing is crucial to assess their environmental risk and ensure the development of safer alternatives.
This document provides detailed application notes and standardized protocols for the ecotoxicity testing of anionic surfactants, focusing on methods established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Ecotoxicity Testing Protocols
Acute and chronic toxicity tests on aquatic organisms are fundamental for assessing the environmental impact of anionic surfactants. The following protocols are based on internationally recognized OECD guidelines.
Acute Toxicity Testing
1. Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[4][5][6][7][8]
Experimental Protocol:
-
Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).[7]
-
Test Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the anionic surfactant for a period of 72 hours.[4][5]
-
Test Conditions:
-
Temperature: 21-24°C.
-
Lighting: Continuous, uniform illumination.
-
pH: Maintained between 6.0 and 9.0.
-
Culture Medium: A suitable nutrient-rich medium, such as OECD Test Guideline medium.
-
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the anionic surfactant in a geometric series.[4]
-
Inoculate the test solutions and control (medium without the test substance) with a low density of exponentially growing algal or cyanobacterial cells.
-
Incubate the cultures under the specified conditions for 72 hours.
-
Measure the algal biomass at the start of the test and at 24, 48, and 72 hours. Biomass can be determined by cell counts, chlorophyll fluorescence, or spectrophotometric absorbance.[8]
-
-
Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From this, the EC50 (the concentration causing 50% inhibition of growth) is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[7]
2. Daphnia sp., Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[9][10][11][12][13]
Experimental Protocol:
-
Test Organism: Young Daphnia magna (less than 24 hours old).[9][10]
-
Test Principle: Daphnids are exposed to a range of concentrations of the anionic surfactant for 48 hours.[9][10][12]
-
Test Conditions:
-
Temperature: 18-22°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test Medium: Reconstituted water (e.g., ISO medium).
-
-
Procedure:
-
Prepare a series of test solutions with at least five concentrations of the anionic surfactant.
-
Place a group of daphnids (e.g., 20 daphnids divided into four replicates of five) in each test solution and a control.[12]
-
Observe the daphnids at 24 and 48 hours for immobilisation, which is defined as the inability to swim within 15 seconds after gentle agitation.[9][13]
-
-
Endpoint: The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours. The NOEC and LOEC can also be determined.[9]
3. Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.[2][14][15][16]
Experimental Protocol:
-
Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).[16]
-
Test Principle: Fish are exposed to a range of concentrations of the anionic surfactant in a static, semi-static, or flow-through system for 96 hours.[14][16]
-
Test Conditions:
-
Temperature: Species-specific (e.g., 12-18°C for Rainbow trout).
-
Photoperiod: 12-16 hours light.
-
Water: Dechlorinated tap water or reconstituted water with adequate oxygenation.
-
-
Procedure:
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the fish after 96 hours.[15]
Chronic Toxicity Testing
1. Daphnia magna Reproduction Test (OECD 211)
This test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[3][17][18][19][20]
Experimental Protocol:
-
Test Organism: Young female Daphnia magna (less than 24 hours old).[3][17]
-
Test Principle: Individual daphnids are exposed to a range of concentrations of the anionic surfactant for 21 days, and the total number of living offspring produced is recorded.[17][19]
-
Test Conditions:
-
Temperature: 18-22°C.
-
Photoperiod: 16 hours light / 8 hours dark.
-
Test Medium: Reconstituted water, renewed regularly (semi-static or flow-through).
-
Feeding: Daphnids are fed daily with a suitable food source (e.g., algae).
-
-
Procedure:
-
Individually place young female daphnids in test chambers containing the test solutions and a control.
-
Renew the test solutions and feed the daphnids regularly throughout the 21-day exposure period.
-
Count and remove the offspring produced by each female daily.
-
-
Endpoint: The primary endpoint is the reproductive output (total number of live offspring per parent animal). From this, the EC50 (concentration causing a 50% reduction in reproduction) and the NOEC/LOEC are determined.[17]
Terrestrial Ecotoxicity Testing Protocols
The ecotoxicity of anionic surfactants in the terrestrial environment is also a concern, particularly due to the application of sewage sludge to land.[21]
1. Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test (OECD 208)
This guideline is designed to assess the effects of substances on the emergence and early growth of terrestrial plants.[1][22][23][24][25]
Experimental Protocol:
-
Test Organism: A selection of at least three plant species is recommended, including both monocotyledonous and dicotyledonous plants (e.g., barley, cucumber, and radish).[23]
-
Test Principle: Seeds are planted in soil treated with a range of concentrations of the anionic surfactant. The effects on seedling emergence and growth are observed over a period of 14 to 21 days after 50% emergence in the control group.[23][24]
-
Test Conditions:
-
Procedure:
-
The anionic surfactant is thoroughly mixed with the soil. For water-soluble surfactants, it is dissolved in water before mixing. For poorly soluble surfactants, it can be mixed with sand as a carrier.[24]
-
The treated soil is placed in pots.
-
A specified number of seeds of each plant species are sown in the pots.
-
The number of emerged seedlings is recorded.
-
At the end of the test, shoot height and shoot dry weight are measured.
-
-
Endpoint: The endpoints include seedling emergence, shoot height, and shoot dry weight. The EC50 for these parameters and the NOEC/LOEC are determined.
2. Soil Microorganisms: Nitrogen Transformation Test (OECD 216) and Carbon Transformation Test (OECD 217)
These tests evaluate the long-term effects of substances on the activity of soil microorganisms by measuring nitrogen and carbon transformation rates.
Experimental Protocol:
-
Test Principle: Soil samples are treated with the anionic surfactant and incubated under controlled conditions. The rates of nitrification (for nitrogen transformation) or glucose-induced respiration (for carbon transformation) are measured over a period of 28 days or more.
-
Procedure:
-
Fresh soil is sieved and pre-incubated.
-
The anionic surfactant is applied to the soil samples.
-
For the nitrogen transformation test, an ammonium source is added, and the concentrations of ammonium and nitrate are measured at intervals.
-
For the carbon transformation test, glucose is added, and the rate of CO2 evolution is measured.
-
-
Endpoint: The rate of nitrogen or carbon transformation in the treated soil is compared to that in a control. The results are expressed as the percentage inhibition of the transformation process.
Data Presentation
The following tables summarize ecotoxicity data for common anionic surfactants.
Table 1: Acute Aquatic Toxicity of Anionic Surfactants
| Anionic Surfactant | Test Organism | Endpoint | Value (mg/L) | Reference |
| Linear Alkylbenzene Sulfonates (LAS) | ||||
| Daphnia magna | 48h EC50 | 0.68 - 27.6 | [26] | |
| Oncorhynchus mykiss (Rainbow Trout) | 96h LC50 | 0.5 - 5.0 | ||
| Nannochloropsis oculata (microalgae) | 72h EC50 | 3.05 | [27] | |
| Lates calcarifer (white snapper) | 96h LC50 | 1.58 | [28] | |
| Daphnia similis | 48h EC50 | < 9% of a stock solution | [29] | |
| Hyalella azteca | EC50 | 0.91 | [29] | |
| Danio rerio | EC50 | 6.6 | [29] | |
| Alcohol Sulfates (AS) | ||||
| Daphnia magna | 48h EC50 | 1.1 - 10.2 | ||
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 1.0 - 10.0 | ||
| Alcohol Ethoxysulfates (AES) | ||||
| Ceriodaphnia dubia | 48h LC50 | Varies with alkyl chain and ethoxylate units | [30] | |
| Pimephales promelas (Fathead Minnow) | 96h LC50 | 0.8 - 23 |
Table 2: Chronic Aquatic Toxicity of Anionic Surfactants
| Anionic Surfactant | Test Organism | Endpoint | Value (mg/L) | Reference |
| Linear Alkylbenzene Sulfonates (LAS) | ||||
| Daphnia magna (Reproduction) | 21d NOEC | 0.23 - 1.18 | ||
| Pimephales promelas (Early Life Stage) | 28d NOEC | 0.18 - 0.96 | ||
| Model Stream Ecosystems | NOEC | 0.268 - 5.72 | [31] | |
| Alcohol Sulfates (AS) | ||||
| Ceriodaphnia dubia (Reproduction) | 7d NOEC | 0.07 - 1.1 | ||
| Alcohol Ethoxysulfates (AES) | ||||
| Ceriodaphnia dubia (Reproduction) | 7d NOEC | Varies with alkyl chain and ethoxylate units | [30] |
Table 3: Terrestrial Ecotoxicity of Anionic Surfactants
| Anionic Surfactant | Test Organism | Endpoint | Value (mg/kg soil) | Reference |
| Linear Alkylbenzene Sulfonates (LAS) | ||||
| Lactuca sativa (Lettuce) | 14d EC50 (Growth) | 50 - 200 | ||
| Eisenia fetida (Earthworm) | 14d LC50 | > 1000 | ||
| Soil Microorganisms (Nitrification) | 28d EC10 | 10 - 50 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for key ecotoxicity tests.
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Caption: Workflow for OECD 201 Algal Growth Inhibition Test.
Caption: Workflow for OECD 208 Terrestrial Plant Test.
References
- 1. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test - Aropha [aropha.com]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 7. fera.co.uk [fera.co.uk]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 9. fera.co.uk [fera.co.uk]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. agc-chemicals.com [agc-chemicals.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. oecd.org [oecd.org]
- 16. fera.co.uk [fera.co.uk]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. Environmental Safety of the Use of Major Surfactant Classes in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 22. oecd.org [oecd.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. matestlabs.com [matestlabs.com]
- 25. OECD 208: Terrestrial Plant Test - Situ Biosciences [situbiosciences.com]
- 26. cleaninginstitute.org [cleaninginstitute.org]
- 27. jmb.ahvaz.iau.ir [jmb.ahvaz.iau.ir]
- 28. Toxicity test of LC-50 (Lethal Concentration) surfactant LAS (Linear Alkylbenzene Sulfonate) against white snapper (Lates calcarifer) fingerlings on a laboratory scale | Acta Aquatica: Aquatic Sciences Journal [ojs.unimal.ac.id]
- 29. bjrs.org.br [bjrs.org.br]
- 30. researchgate.net [researchgate.net]
- 31. Integration of aquatic fate and ecological responses to linear alkyl benzene sulfonate (LAS) in model stream ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Emulsion Instability with Polysorbate 80 (Einecs 262-556-2)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polysorbate 80 (also known by its Einecs number 262-556-2) to overcome emulsion instability. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation development.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and storage of emulsions stabilized with Polysorbate 80.
Question: Why is my emulsion showing signs of creaming or sedimentation?
Answer: Creaming (upward movement of dispersed droplets) or sedimentation (downward movement) is a common sign of emulsion instability. Several factors can contribute to this issue:
-
Incorrect Polysorbate 80 Concentration: The concentration of Polysorbate 80 is critical for stabilizing the interface between oil and water droplets. An insufficient amount will not provide adequate coverage, leading to droplet aggregation.
-
Inadequate Homogenization: The energy input during emulsification is crucial for reducing droplet size. If the homogenization process is not sufficient, larger droplets will be more prone to creaming or sedimentation.
-
Density Difference Between Phases: A significant difference in the density of the oil and water phases will accelerate the separation process.
-
Temperature Fluctuations: Changes in temperature can affect the viscosity of the continuous phase and the solubility of Polysorbate 80, leading to instability.
Troubleshooting Steps:
-
Optimize Polysorbate 80 Concentration: Experiment with a range of Polysorbate 80 concentrations to find the optimal level for your specific oil and water phase. A typical starting range for oil-in-water emulsions is 0.5-5% (w/v).[1][2]
-
Improve Homogenization: Increase the homogenization time or speed to ensure the formation of small, uniform droplets.
-
Adjust Phase Density: If possible, modify the density of one or both phases to minimize the difference.
-
Control Storage Temperature: Store the emulsion at a consistent, controlled temperature.
Question: My emulsion appears stable initially but separates after a few days or weeks. What is causing this delayed instability?
Answer: Delayed instability, often manifesting as coalescence (the merging of droplets), can be caused by several underlying factors that may not be immediately apparent:
-
Polysorbate 80 Degradation: Polysorbate 80 can degrade over time through hydrolysis or oxidation, especially when exposed to light, high temperatures, or certain pH conditions.[3][4][5] This degradation reduces its emulsifying capacity.
-
Ostwald Ripening: In polydisperse emulsions (emulsions with a wide range of droplet sizes), smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in average droplet size and eventual phase separation.
-
Microbial Growth: Contamination with microorganisms can lead to the breakdown of the emulsifier and other components, causing instability.
Troubleshooting Steps:
-
Protect from Degradation:
-
Store the emulsion in a dark place or use opaque containers to prevent photo-oxidation.
-
Maintain a stable, cool storage temperature.
-
Buffer the formulation to a pH where Polysorbate 80 is most stable (generally between pH 5 and 7).
-
-
Minimize Polydispersity: Optimize your homogenization process to achieve a narrow droplet size distribution.
-
Incorporate a Preservative: If the formulation is susceptible to microbial growth, consider adding a suitable preservative.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Polysorbate 80 in a typical oil-in-water (O/W) emulsion?
A1: The optimal concentration of Polysorbate 80 can vary depending on the specific oil phase, the desired droplet size, and the presence of other excipients. However, a general starting range for O/W emulsions is 0.5% to 5% (w/v).[1][2] It is crucial to perform concentration optimization studies for each new formulation.
Q2: How does the Hydrophile-Lipophile Balance (HLB) of Polysorbate 80 influence its performance?
A2: Polysorbate 80 has an HLB value of approximately 15, making it highly hydrophilic and an excellent choice for creating stable oil-in-water (O/W) emulsions.[6][7] For complex systems, it can be beneficial to blend Polysorbate 80 with a lower HLB emulsifier to achieve a specific required HLB for the oil phase.
Q3: Can temperature affect the stability of my Polysorbate 80-stabilized emulsion?
A3: Yes, temperature can significantly impact emulsion stability. Elevated temperatures can accelerate the degradation of Polysorbate 80 and decrease the viscosity of the continuous phase, promoting droplet movement and coalescence.[8] Conversely, freezing and thawing can disrupt the interfacial film and lead to irreversible droplet aggregation.[9][10][11][12][13]
Q4: What is the role of pH in the stability of emulsions containing Polysorbate 80?
A4: The pH of the aqueous phase can influence the stability of Polysorbate 80. Extreme pH values (highly acidic or alkaline) can promote the hydrolysis of the ester bonds in the Polysorbate 80 molecule, leading to a loss of its emulsifying properties.[14] For optimal stability, it is recommended to maintain the pH of the formulation within a neutral to slightly acidic range (pH 5-7).
Q5: Are there any known incompatibilities of Polysorbate 80 with other common pharmaceutical excipients?
A5: While Polysorbate 80 is generally compatible with a wide range of pharmaceutical excipients, potential interactions can occur. For instance, high concentrations of salts can sometimes affect the hydration of the polyoxyethylene chains, potentially reducing emulsifier efficacy. It is always advisable to perform compatibility studies with all formulation components.
Data Presentation
Table 1: Typical Concentration Ranges of Polysorbate 80 in Pharmaceutical Emulsions
| Formulation Type | Polysorbate 80 Concentration (% w/v) | Reference |
| Injectable Emulsions | 0.001 - 0.1 | [15] |
| Oral Emulsions | 0.1 - 2.0 | |
| Topical Creams and Lotions | 1.0 - 5.0 | [1] |
Table 2: Key Stability Parameters for Pharmaceutical Emulsions
| Parameter | Typical Range for Stable Emulsions | Significance |
| Mean Droplet Size | < 500 nm (for nanoemulsions) | Smaller droplets are less prone to creaming/sedimentation. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow droplet size distribution, reducing Ostwald ripening.[16] |
| Zeta Potential | > |±30 mV| | High absolute zeta potential indicates strong electrostatic repulsion between droplets, preventing aggregation.[17] |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using Polysorbate 80
Objective: To prepare a stable O/W emulsion using Polysorbate 80 as the primary emulsifier.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides)
-
Aqueous Phase (e.g., purified water, buffer)
-
Polysorbate 80
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation of Phases:
-
Accurately weigh the required amounts of the oil phase and the aqueous phase into separate beakers.
-
Weigh the desired amount of Polysorbate 80 and dissolve it in the aqueous phase with gentle stirring until a clear solution is obtained.
-
-
Heating:
-
Gently heat both the oil phase and the aqueous phase to approximately 60-70°C in separate water baths. This helps to lower the viscosity and facilitate emulsification.
-
-
Coarse Emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer. A milky, coarse emulsion will form.
-
-
Homogenization:
-
Immediately transfer the coarse emulsion to the high-shear homogenizer.
-
Homogenize at a specified speed and duration (e.g., 5,000-10,000 rpm for 5-10 minutes for a rotor-stator homogenizer). The exact parameters will need to be optimized for your specific formulation.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Characterization:
-
Visually inspect the emulsion for any signs of phase separation.
-
Measure the droplet size and polydispersity index using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge of the droplets.
-
Protocol 2: Freeze-Thaw Stability Testing of Emulsions
Objective: To assess the stability of an emulsion when subjected to temperature cycling.
Materials:
-
Emulsion sample
-
Freezer capable of maintaining -20°C ± 2°C
-
Incubator or water bath capable of maintaining 25°C ± 2°C
-
Sample containers (e.g., glass vials)
Methodology:
-
Sample Preparation:
-
Fill identical sample containers with the emulsion to be tested. Keep one container at room temperature as a control.
-
-
Freeze-Thaw Cycling:
-
Cycle 1:
-
Place the test samples in the freezer at -20°C for 24 hours.
-
Transfer the samples to the incubator at 25°C for 24 hours to thaw.
-
-
-
Evaluation after Cycle 1:
-
Visually inspect the thawed samples for any signs of instability, such as phase separation, creaming, sedimentation, or changes in color or consistency.
-
Compare the test samples to the control sample.
-
If no instability is observed, proceed to the next cycle.
-
-
Subsequent Cycles:
-
Final Evaluation:
-
After the final cycle, perform a comprehensive analysis of the emulsion, including visual inspection, droplet size analysis (DLS), and zeta potential measurement.
-
Compare the results to the initial characteristics of the emulsion to determine the impact of the freeze-thaw stress.
-
Protocol 3: Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean droplet size and polydispersity index (PDI) of an emulsion.
Materials:
-
Emulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes (disposable or quartz)
-
Filtered, deionized water or appropriate dispersion medium
-
Syringe filters (0.22 µm or 0.45 µm)
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the emulsion with filtered, deionized water or the continuous phase of the emulsion to a suitable concentration for DLS analysis. The optimal dilution will depend on the instrument and the initial concentration of the emulsion and should be determined experimentally to avoid multiple scattering effects.[18]
-
Filter the diluted sample through a syringe filter to remove any large aggregates or dust particles that could interfere with the measurement.[19]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Select the appropriate measurement parameters in the software, including the viscosity and refractive index of the dispersant and the refractive index of the dispersed phase.
-
-
Measurement:
-
Transfer the filtered, diluted sample into a clean cuvette.
-
Place the cuvette in the sample holder of the DLS instrument.
-
Allow the sample to equilibrate to the instrument's temperature.
-
Initiate the measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will generate a report containing the Z-average mean droplet size and the Polydispersity Index (PDI).
-
Analyze the size distribution graph to assess the homogeneity of the droplet population.
-
Mandatory Visualization
Caption: Troubleshooting decision tree for emulsion instability.
Caption: Degradation pathways of Polysorbate 80.
Caption: Workflow for emulsion formulation and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Common FAQs About Polysorbate 80: Boosting Food Stability and Efficiency [cnchemsino.com]
- 8. Development of Water-in-Oil Emulsions as Delivery Vehicles and Testing with a Natural Antimicrobial Extract [mdpi.com]
- 9. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 10. microchemlab.com [microchemlab.com]
- 11. pharmajia.com [pharmajia.com]
- 12. scribd.com [scribd.com]
- 13. What is Freeze thaw (Thermal cycling) study? - Vici Health Sciences [vicihealthsciences.com]
- 14. Investigation of excipients impact on polysorbate 80 degradation in biopharmaceutical formulation buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20210268073A1 - Methods of reducing polysorbate degradation in drug formulations - Google Patents [patents.google.com]
- 16. Effect of the Amount of Polysorbate 80 and Oregano Essential Oil on the Emulsion Stability and Characterization Properties of Sodium Alginate Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Managing Foaming Issues with Linear Alkylbenzene Sulfonates (LAS) in Experimental Settings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage and prevent foaming issues when working with linear alkylbenzene sulfonates (LAS) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are linear alkylbenzene sulfonates (LAS) and why do they cause foaming?
Linear alkylbenzene sulfonates (LAS) are a class of anionic surfactants widely used in research and various industries for their detergent and emulsifying properties.[1] They consist of a hydrophilic (water-attracting) sulfonate head-group and a hydrophobic (water-repelling) alkylbenzene tail-group. This molecular structure allows them to reduce the surface tension of liquids, which facilitates the formation and stabilization of foam.[1] When air is introduced into a solution containing LAS, the surfactant molecules align at the air-water interface, creating a stable film that entraps the air, resulting in foam.
Q2: What are the common factors that influence the intensity of foaming with LAS?
Several factors can affect the degree of foaming in LAS solutions:
-
Concentration: Higher concentrations of LAS generally lead to more significant and stable foam formation.[2]
-
Temperature: Temperature can influence the viscosity and surface tension of the solution, which in turn can affect foam stability.[3]
-
pH: The pH of the solution can impact the effectiveness of the surfactant and, consequently, its foaming properties.[3]
-
Water Hardness: The presence of divalent cations like calcium and magnesium in hard water can sometimes interact with LAS and affect its foaming behavior.[4]
Q3: What are the main strategies for controlling foam in laboratory experiments involving LAS?
There are two primary approaches to controlling foam in a laboratory setting:
-
Chemical Methods: This involves the addition of antifoaming agents (also known as defoamers) to either prevent foam formation or to destabilize existing foam.[5]
-
Mechanical Methods: These methods utilize physical force to break down foam, such as mechanical stirrers or sonication.[6]
Q4: What is the difference between an antifoam and a defoamer?
While the terms are often used interchangeably, they can refer to slightly different functions. An antifoam is typically added to a liquid before foam generation to prevent its formation. A defoamer is added to an existing foam to destabilize and break it down.[5] Many chemical agents can perform both functions.
Troubleshooting Guide: Foaming Issues with LAS
This guide provides a systematic approach to troubleshooting and resolving common foaming problems encountered during experiments with LAS.
Logical Flow for Troubleshooting Foaming
Caption: A step-by-step guide to troubleshooting foaming issues.
Issue 1: Excessive Foaming Upon Reagent Preparation or Mixing
-
Potential Cause: High LAS concentration or excessive agitation during dissolution.
-
Troubleshooting Steps:
-
Reduce Agitation: Use a magnetic stirrer at a low to moderate speed instead of vigorous shaking or vortexing.
-
Optimize Concentration: If possible, determine the minimum effective concentration of LAS required for your experiment to minimize excess surfactant.
-
Temperature Control: Prepare the solution at a controlled temperature, as temperature can influence foaming properties.[3]
-
Issue 2: Foaming During Automated Liquid Handling or High-Throughput Screening (HTS)
-
Potential Cause: Shear stress and rapid liquid dispensing inherent to automated systems.
-
Troubleshooting Steps:
-
Dispensing Parameters: Adjust the dispensing speed and height of the liquid handling tips to minimize turbulence.
-
Antifoam Addition: Consider adding a small amount of a suitable antifoaming agent to the LAS-containing reagent. It is crucial to validate that the antifoam does not interfere with the assay.
-
System Suitability: Evaluate different liquid handling systems or tip types that may generate less foam.
-
Issue 3: Antifoam Agent Interfering with Experimental Results
-
Potential Cause: The antifoam agent may interact with assay components, affecting measurements. For example, some antifoams can interfere with protein quantification assays like the Bradford assay.[7]
-
Troubleshooting Steps:
-
Antifoam Selection: Choose an antifoam with a chemical composition that is less likely to interfere with your specific assay. For biological assays, non-silicone, organic-based antifoams may be more suitable.
-
Concentration Optimization: Determine the lowest effective concentration of the antifoam that controls foam without significantly impacting the assay readout. Silicone antifoams can be effective at concentrations as low as 10 to 100 ppm of the active material.[8]
-
Blank Correction: Always run control experiments with the antifoam agent alone to quantify any background signal or interference.
-
Alternative Methods: If chemical antifoams are not suitable, consider mechanical defoaming methods.
-
Antifoaming Agents: A Comparative Overview
The selection of an appropriate antifoaming agent is critical. Below is a summary of common types of antifoams and their characteristics.
| Antifoam Type | Active Components | Typical Concentration (Active) | Advantages | Disadvantages |
| Silicone-Based | Polydimethylsiloxane (PDMS), silica | 10 - 100 ppm[8] | Highly effective at low concentrations, thermally stable, chemically inert.[9][10] | Can be difficult to disperse, may cause issues in downstream processing (e.g., filtration), potential for assay interference.[11] |
| Non-Silicone (Organic) | Mineral oils, vegetable oils, fatty alcohols, polyalkylene glycols (e.g., PPG) | 100 - 1000 ppm (can vary) | Good biodegradability, less likely to cause surface defects or interfere with some biological assays.[5][12] | May be less effective than silicone-based antifoams, may have lower thermal stability.[9] |
Experimental Protocols
Protocol 1: Evaluation of Antifoam Effectiveness using a Modified Ross-Miles Method
This protocol provides a standardized method for assessing the foaming tendency of an LAS solution and the efficacy of an antifoam agent.
Objective: To quantify the initial foam height and the stability of the foam over time.
Materials:
-
Jacketed glass column (e.g., 1000 mL graduated cylinder) with a bottom outlet
-
Reservoir funnel with a calibrated orifice
-
LAS solution (at experimental concentration)
-
Antifoam agent to be tested
-
Stopwatch
-
Thermometer
Procedure:
-
Prepare the LAS solution at the desired concentration and temperature.
-
Add the selected antifoam agent at the desired concentration to the LAS solution and mix gently.
-
Pour 200 mL of the LAS solution (with or without antifoam) into the jacketed glass column.
-
Pour 50 mL of the same solution into the reservoir funnel.
-
Position the funnel above the column so that the solution will fall from a standardized height (e.g., 90 cm) into the solution in the column.
-
Open the stopcock of the funnel and allow the solution to drain into the column, starting the stopwatch simultaneously.
-
Record the initial foam height immediately after all the solution has drained from the funnel.
-
Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Compare the results of the LAS solution with and without the antifoam agent.
Protocol 2: Mechanical Defoaming using Sonication
Objective: To disrupt existing foam using ultrasonic energy.
Materials:
-
Beaker or flask containing the foamed LAS solution
-
Ultrasonic bath or probe sonicator
Procedure:
-
Place the vessel containing the foamed solution into an ultrasonic bath.
-
Alternatively, insert the tip of a probe sonicator just below the surface of the liquid (not in the foam layer).
-
Apply ultrasonic energy in short bursts (e.g., 5-10 seconds).
-
Observe the collapse of the foam.
-
Repeat as necessary.
Caution: Prolonged sonication can lead to an increase in temperature and potentially affect the stability of sensitive molecules in the solution.
Visualization of Antifoam Mechanism
The following diagram illustrates the general mechanism by which a chemical antifoam agent destabilizes a foam lamella.
Caption: Mechanism of foam destabilization by an antifoam agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond de-foaming: the effects of antifoams on bioprocess productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. appliedmaterialsolutions.com [appliedmaterialsolutions.com]
- 6. ovid.com [ovid.com]
- 7. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 8. kccsilicone.com [kccsilicone.com]
- 9. mdpi.com [mdpi.com]
- 10. chemsilicone.com [chemsilicone.com]
- 11. Systematic Investigation of Impact of Antifoam and Extracellular Vesicles on Fouling of Hollow Fiber Filters in Intensified Perfusion Processes Highlights the Key Impact of Antifoam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-temperature high-pressure microfluidic system for rapid screening of supercritical CO2 foaming agents - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage precautions for corrosive Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling and storage of the corrosive substance, Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.?
A1: The primary hazards are its corrosive nature to skin and eyes. The technical grade may cause irreversible damage to eyes and skin.[1] It is harmful if swallowed and can cause irritation of the mouth, esophagus, and stomach.[1] Upon decomposition, which occurs above 205°C, it can produce toxic fumes, including sulfur oxides and hydrogen sulfide.[1]
Q2: What immediate first aid measures should be taken in case of exposure?
A2:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Q3: What are the proper storage conditions for this chemical?
A3: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidants.[1][2] Keep containers tightly closed when not in use. Do not store in carbon steel or aluminum containers.[1] Storage at ambient temperature is generally acceptable.[1]
Q4: Can I dispose of small quantities of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. down the drain?
A4: No, this chemical should not be allowed to enter drains or waterways.[1] Waste must be disposed of in accordance with local, regional, and national regulations. Consult with environmental regulatory agencies for guidance on acceptable disposal practices.
Troubleshooting Guides
Problem: I have a small spill of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. in the laboratory.
Solution:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat or chemical-resistant apron.
-
Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously neutralize the remainder of the spill with a suitable agent such as sodium bicarbonate, agricultural lime, or crushed limestone.[1]
-
Cleanup: Carefully scoop the absorbed and neutralized material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the sealed container and any contaminated PPE according to your institution's hazardous waste disposal procedures.
Problem: I notice the container of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is bulging or showing signs of pressure buildup.
Solution:
-
Do Not Open: Do not attempt to open the container, as it may be under pressure.
-
Isolate the Area: Carefully move the container to a safe, isolated, and well-ventilated area, such as a chemical fume hood.
-
Cool the Container: If the container feels warm, you can attempt to cool it with a gentle stream of water from a safe distance.
-
Contact Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) department or the appropriate safety officer for guidance on how to proceed. Do not handle the container further without expert assistance.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Brown Viscous Liquid | [3] |
| Melting Point | 10 °C | [3] |
| Boiling Point | 82 °C | [3] |
| Flash Point | 85 °F | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Decomposition Temperature | > 205 °C | [1] |
| Occupational Exposure Limits | No data available | [1] |
Experimental Protocols
Protocol for Safe Handling and Dispensing
-
Preparation:
-
Read the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Set up your workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment, including the chemical container, receiving vessel, and appropriate dispensing tools (e.g., pipette, graduated cylinder).
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Wear safety goggles and a face shield.
-
Wear a lab coat or chemical-resistant apron.
-
-
Dispensing:
-
Carefully open the container, avoiding any splashes or inhalation of fumes.
-
Slowly and carefully transfer the desired amount of the acid to the receiving vessel.
-
Avoid creating aerosols or mists.
-
Once the transfer is complete, securely close the original container.
-
-
Cleanup and Waste Disposal:
-
Clean any minor drips or spills immediately using an appropriate absorbent material and neutralize as necessary.
-
Dispose of any contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Visualizations
Caption: Workflow for the safe handling of corrosive chemicals.
References
Mitigating skin and eye irritation from C10-13-sec-alkyl benzenesulfonic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating skin and eye irritation when working with C10-13-sec-alkyl benzenesulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with C10-13-sec-alkyl benzenesulfonic acid?
A1: C10-13-sec-alkyl benzenesulfonic acid is a corrosive substance that can cause severe skin and eye burns, and potentially irreversible eye damage.[1] Even dilute solutions of 0.5% to 1% in water have been shown to cause significant irritation.[2] Ingestion can lead to irritation of the mouth, esophagus, and stomach, while inhalation may cause severe respiratory tract irritation.[1][2]
Q2: What are the immediate first-aid measures for skin or eye contact?
A2: For any exposure, it is critical to seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If present, remove contact lenses if it is easy to do so and continue rinsing.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[1][2] Wash clothing before reuse.[1]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: A comprehensive PPE strategy is essential for safe handling. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles or chemical splash goggles.[1][2] A face shield may be required for additional protection.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][4] Fire/flame resistant and impervious clothing should be worn where necessary.[2]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhaling vapors or mists, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][5]
Q4: How should I handle spills of C10-13-sec-alkyl benzenesulfonic acid?
A4: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2] Absorb the spill with an inert material like vermiculite, sand, or earth and place it in a suitable container for disposal.[1] Avoid allowing the substance to enter storm sewers or waterways.[1] For larger spills, it may be necessary to neutralize the remainder with sodium bicarbonate.[2]
Troubleshooting Guides
Scenario 1: Accidental Skin Contact and Persistent Irritation
Problem: A researcher experiences redness, pain, and irritation on their hand after handling C10-13-sec-alkyl benzenesulfonic acid, even after initial rinsing.
Troubleshooting Steps:
-
Immediate Re-evaluation of Decontamination: Ensure the affected area was flushed with copious amounts of water for at least 15 minutes.[1]
-
Removal of All Contaminated Items: Confirm that all contaminated clothing, including gloves and lab coat, were immediately removed.[1]
-
Seek Immediate Medical Attention: Transport the individual to an emergency medical facility, bringing the Safety Data Sheet (SDS) for the chemical.[1][2]
-
Post-Exposure Documentation: Document the incident, including the duration of exposure, concentration of the acid, and the first-aid measures taken. This information will be vital for medical personnel and for improving future safety protocols.
Scenario 2: Eye Irritation Despite Wearing Safety Goggles
Problem: A scientist reports eye pain and blurred vision after an experiment, despite wearing standard safety goggles.
Troubleshooting Steps:
-
Immediate and Thorough Eye Flushing: The individual should immediately proceed to an eyewash station and flush their eyes with water for a minimum of 15 minutes, keeping the eyelids open.[1][6]
-
Seek Immediate Medical Evaluation: Promptly seek attention from a medical professional.[1]
-
Evaluate PPE Failure: Investigate the cause of exposure. Were the goggles ill-fitting? Was there a splash from an unexpected angle? Consider upgrading to chemical splash goggles with a better seal or using a full face shield in addition to goggles for tasks with a higher splash risk.[3]
-
Review Experimental Setup: Assess the experimental procedure to identify and mitigate splash hazards. This could involve using a fume hood, blast shield, or smaller volumes of the acid.
Data Presentation
| Concentration in Water | Observed Effect on Skin and Eyes | Reference |
| 0.5% - 1% | Significant irritation | [2] |
| Technical Grade | Corrosive; may cause irreversible damage | [2] |
Experimental Protocols
Protocol for Assessing Skin Irritation Potential of a Diluted Solution
Objective: To determine the potential for a diluted solution of C10-13-sec-alkyl benzenesulfonic acid to cause skin irritation under controlled laboratory conditions. This protocol is for in-vitro or ex-vivo testing and does not involve human subjects.
Methodology:
-
Preparation of Test Solutions: Prepare a series of dilutions of C10-13-sec-alkyl benzenesulfonic acid in a suitable solvent (e.g., deionized water) under a fume hood.
-
Selection of Test System: Utilize a validated in-vitro skin irritation model, such as reconstructed human epidermis (RhE) tissue models.
-
Application of Test Substance: Apply a small, measured amount of the test solution to the surface of the RhE tissue. Include positive and negative controls in the experiment.
-
Incubation: Incubate the treated tissues for a specified period according to the model's instructions.
-
Viability Assessment: Following incubation, assess tissue viability using a quantitative method, such as the MTT assay.
-
Data Analysis: Calculate the percentage of viable tissue compared to the negative control. A reduction in viability below a certain threshold (as defined by the test guideline) indicates irritation potential.
Protocol for Emergency Response to Chemical Spills
Objective: To provide a clear and actionable procedure for safely managing a spill of C10-13-sec-alkyl benzenesulfonic acid.
Methodology:
-
Immediate Evacuation and Alerting: In the event of a spill, immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Donning Appropriate PPE: Before attempting to clean the spill, ensure all responding personnel are wearing the appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat or chemical-resistant apron.[1][2]
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Neutralization (if applicable and safe): For small spills, cautiously neutralize the acid with a weak base like sodium bicarbonate.[2]
-
Collection and Disposal: Carefully scoop the absorbed and neutralized material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent and ensure the area is well-ventilated before re-entry.
-
Reporting: Report the incident to the appropriate safety officer or department.
Visualizations
Caption: Workflow for In-Vitro Skin Irritation Assessment.
Caption: Logical Flow for Responding to Chemical Exposure.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. SDS, 85536-14-7 Safety Data Sheets - ECHEMI [echemi.com]
- 3. redox.com [redox.com]
- 4. Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts SDS, 68411-30-3 Safety Data Sheets - ECHEMI [echemi.com]
- 5. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Support Center: Decomposition of Piperonyl Butoxide (Einecs 262-556-2) under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the decomposition products of Piperonyl Butoxide (PBO), identified as Einecs 262-556-2, under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for Piperonyl Butoxide (PBO)[1][2]. Its chemical name is 5-[[2-(2-butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole[1]. PBO is commonly used as a synergist in pesticide formulations to enhance the efficacy of active ingredients like pyrethrins[1][3].
Q2: Is Piperonyl Butoxide stable in acidic conditions?
Piperonyl Butoxide is reported to be stable to hydrolysis in the dark at pH 5, 7, and 9[4][5][6]. However, extreme pH conditions may enhance its degradation[3]. The ether linkages in the PBO molecule are susceptible to cleavage under strong acidic conditions, particularly with heating.
Q3: What are the expected decomposition products of Piperonyl Butoxide under acidic conditions?
While specific studies detailing the direct acid-catalyzed hydrolysis of Piperonyl Butoxide are not extensively available in the public domain, based on general principles of ether chemistry and related metabolic studies, the primary decomposition is expected to occur at the ether linkages.
Mild acid hydrolysis of a PBO metabolite has been shown to yield multiple degradation products, with the predominant one being 1-(6-propyl-1,3-benzodioxol-5-yl)-2-oxabutan-4-oic acid [2][7]. This suggests that the initial cleavage likely occurs at the ether bond closest to the benzodioxole ring.
Further degradation under stronger acidic conditions could lead to the cleavage of the other ether linkage, potentially yielding:
-
6-Propyl-1,3-benzodioxole-5-methanol
-
2-(2-Butoxyethoxy)ethanol
-
Butanol
-
Ethanol
It is also possible for the 1,3-benzodioxole ring to open under harsh acidic conditions, leading to the formation of catechol derivatives.
Q4: Are there any known signaling pathways associated with the decomposition products?
Currently, there is no specific information available in the reviewed literature detailing the signaling pathways of the acidic decomposition products of Piperonyl Butoxide. The primary biological role of PBO itself is the inhibition of cytochrome P450 enzymes in insects, which slows down the detoxification of pesticides[8].
Troubleshooting Guide for Experimental Work
Issue: Inconsistent or unexpected results during the acidic degradation of Piperonyl Butoxide.
| Potential Cause | Troubleshooting Step |
| Purity of Starting Material | Verify the purity of the Piperonyl Butoxide standard using an appropriate analytical method such as HPLC-UV or GC-MS. |
| Reaction Conditions | Ensure precise control over temperature, acid concentration, and reaction time, as these factors significantly influence the extent and products of decomposition. |
| Oxygen Presence | To avoid potential oxidative side reactions, consider performing the degradation under an inert atmosphere (e.g., nitrogen or argon). |
| Analytical Method Limitations | The chosen analytical method may not be suitable for all potential degradation products. Use a combination of techniques (e.g., LC-MS for polar products and GC-MS for more volatile compounds) for a comprehensive analysis. |
| Sample Preparation | Optimize the sample work-up procedure to ensure efficient extraction of all decomposition products. This may involve liquid-liquid extraction with different solvents or solid-phase extraction. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of Piperonyl Butoxide
This protocol provides a general framework. Researchers should optimize the conditions based on their specific experimental goals.
-
Preparation of Reaction Mixture:
-
Dissolve a known concentration of Piperonyl Butoxide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
In a reaction vessel, combine the PBO solution with an aqueous solution of a strong acid (e.g., 1 M HCl or 1 M H₂SO₄) in a defined ratio.
-
-
Reaction Conditions:
-
Maintain the reaction mixture at a constant temperature (e.g., 50°C, 70°C) with continuous stirring.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor the progress of the reaction.
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the collected aliquots with a base (e.g., sodium bicarbonate solution) to stop the reaction.
-
Extract the decomposition products using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Analysis:
-
Reconstitute the residue in a suitable solvent.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for PBO Decomposition at 70°C in 1 M HCl
| Time (hours) | PBO Remaining (%) | Product A (%) | Product B (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85 | 10 | 5 |
| 2 | 72 | 18 | 10 |
| 4 | 55 | 30 | 15 |
| 8 | 30 | 45 | 25 |
| 24 | 5 | 55 | 40 |
*Product A: 1-(6-propyl-1,3-benzodioxol-5-yl)-2-oxabutan-4-oic acid; Product B: 6-Propyl-1,3-benzodioxole-5-methanol. Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Proposed decomposition pathway of Piperonyl Butoxide under acidic conditions.
Caption: General experimental workflow for studying PBO decomposition.
References
- 1. Piperonyl butoxide | 51-03-6 [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 4. Cas 51-03-6,Piperonyl butoxide | lookchem [lookchem.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. extranet.who.int [extranet.who.int]
- 7. fao.org [fao.org]
- 8. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Linear Alkylbenzene Sulfonate (LAS) Detergent Efficiency in Hard Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Linear Alkylbenzene Sulfonate (LAS) as a detergent in hard water environments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the cleaning performance of my LAS-based detergent significantly reduced in hard water?
A1: The primary reason for the reduced efficacy of LAS in hard water is the presence of divalent cations, mainly calcium (Ca²⁺) and magnesium (Mg²⁺). These ions react with the anionic LAS molecules to form insoluble precipitates, effectively removing the surfactant from the cleaning process.[1][2][3][4][5] This leads to a decrease in soil removal and an increase in soil redeposition onto fabrics.[1][6] The formation of this soap scum can also result in a dingy or gray appearance on laundered items.[3][7]
Q2: What are the primary strategies to counteract the negative effects of hard water on LAS detergents?
A2: Several strategies can be employed to improve the performance of LAS in hard water:
-
Water Softening: The most direct approach is to reduce the concentration of hardness ions in the water.[6][8]
-
Addition of Builders: Builders are compounds that sequester or precipitate hardness ions, preventing them from interacting with LAS. Common builders include sodium tripolyphosphate (STPP) and zeolites.[1][9]
-
Incorporation of Chelating Agents: Chelating agents, such as ethylenediaminetetraacetic acid (EDTA), bind to Ca²⁺ and Mg²⁺ ions, keeping them in solution and preventing their reaction with LAS.[9][10][11]
-
Use of Co-surfactants: Combining LAS with non-ionic surfactants can create a synergistic effect, improving overall cleaning performance in hard water.[3] Non-ionic surfactants are less sensitive to water hardness.[2]
-
Enzyme Formulations: The addition of enzymes can enhance the removal of specific stains, which can be more stubborn in hard water conditions.[10]
Q3: How do builders like STPP and zeolites improve LAS performance?
A3: Builders enhance LAS efficiency through different mechanisms:
-
Sodium Tripolyphosphate (STPP): STPP acts as a sequestrant, binding to calcium and magnesium ions to form soluble complexes. This process, known as sequestration, effectively removes the hardness ions from the solution, allowing LAS to function optimally.[1][9] In the alkaline pH range (10-11) typical of powder detergents, STPP is a highly effective chelating agent.[11]
-
Zeolites: Zeolites work through ion exchange. They have a porous structure that traps calcium and magnesium ions from the water and releases sodium ions in their place. This "softens" the water, preventing the precipitation of LAS.[1][9] LAS/zeolite mixtures have been shown to perform better in the presence of magnesium than calcium.[9]
Q4: What is the role of chelating agents and how do they differ from builders?
A4: Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively "trapping" it.[9][11] In detergent formulations, they bind to Ca²⁺ and Mg²⁺ ions, preventing them from reacting with LAS.[10] While both builders and chelating agents address water hardness, "builder" is a broader term that can include sequestrants, ion exchangers, and agents that work by other mechanisms. Chelating agents are a specific type of builder that forms a stable, water-soluble complex with metal ions. EDTA is a common example of a chelating agent used in liquid detergents.[10]
Q5: Can I simply increase the concentration of LAS to overcome the effects of hard water?
A5: While adding more LAS can partially compensate for the loss due to precipitation, it is generally not a fully effective or economical solution.[1][6] A significant amount of the added LAS will still precipitate with the hardness ions. A more efficient approach is to use builders or chelating agents to address the root cause of the problem.[2]
Q6: Are there any visual indicators that hard water is affecting my experiment?
A6: Yes, several visual cues can indicate a problem with hard water:
-
Cloudy Solution: The formation of insoluble LAS-Ca/Mg precipitates will make the washing solution appear cloudy or turbid.[2]
-
Reduced Foaming: LAS is a foaming agent. In hard water, the precipitation of LAS leads to a noticeable decrease in foam formation.[1]
-
Soap Scum: A visible, often grayish, precipitate or scum may form on the surfaces of your experimental vessels or on the fabrics being washed.[2][3]
Data Presentation
Table 1: Impact of Water Hardness on LAS Detergency
| Water Hardness Level | Grains per Gallon (GPG) | Extra Detergent Needed |
| Slightly Hard | 3.5 - 7.0 | 25% more |
| Moderately Hard | 7.1 - 10.5 | 50% more |
| Very Hard | 10.6+ | 100% more |
Source: Adapted from ClothesLyne[12]
Table 2: Efficacy of Different Additives in Improving LAS Performance in Hard Water
| Additive | Mechanism of Action | Key Advantages | Considerations |
| Sodium Tripolyphosphate (STPP) | Sequestration of Ca²⁺ and Mg²⁺ ions | Highly effective, especially at alkaline pH | Environmental concerns regarding phosphate discharge |
| Zeolites | Ion exchange (replaces Ca²⁺/Mg²⁺ with Na⁺) | Environmentally friendly alternative to phosphates | Can leave an insoluble residue on fabrics |
| EDTA | Chelation of Ca²⁺ and Mg²⁺ ions | Forms stable, soluble complexes | Can be more expensive than other builders |
| Non-ionic Surfactants | Less sensitive to water hardness; synergistic effect with LAS | Improves overall cleaning performance | May not fully address the issue of LAS precipitation |
| Borax | Acts as a water softener and boosts detergent performance | Readily available and cost-effective | May require higher dosages for very hard water |
Experimental Protocols
Protocol 1: Evaluating the Effect of Water Hardness on LAS Detergency
Objective: To quantify the impact of varying water hardness levels on the cleaning performance of a standard LAS solution.
Materials:
-
Linear Alkylbenzene Sulfonate (LAS)
-
Deionized water
-
Calcium chloride (CaCl₂) and Magnesium chloride (MgCl₂) stock solutions (e.g., 1 M)
-
Standard soiled fabric swatches (e.g., with carbon black/oleic acid)
-
Spectrophotometer or colorimeter for measuring surface reflectance
-
Shaker or other agitation device
-
Beakers or flasks
Methodology:
-
Preparation of Hard Water Solutions: Prepare a series of water samples with varying degrees of hardness by adding calculated amounts of CaCl₂ and MgCl₂ stock solutions to deionized water. Hardness levels can be expressed in parts per million (ppm) of CaCO₃ equivalents.
-
Preparation of LAS Solutions: Prepare a standard concentration of LAS solution in each of the prepared hard water samples and in a deionized water control.
-
Washing Procedure:
-
Place a pre-measured soiled fabric swatch into a beaker containing a specific volume of the LAS solution.
-
Agitate the beaker for a standardized period (e.g., 30 minutes) at a constant temperature.
-
-
Reflectance Measurement:
-
After washing, rinse the fabric swatches thoroughly with water of the same hardness level used for washing.
-
Allow the swatches to air dry completely.
-
Measure the surface reflectance of the washed swatches using a spectrophotometer or colorimeter. An increase in reflectance indicates better soil removal.
-
-
Data Analysis: Compare the reflectance values of the swatches washed in hard water to the control (deionized water). Plot the reflectance as a function of water hardness to visualize the impact on detergency.
Protocol 2: Assessing the Efficacy of Builders in Improving LAS Performance in Hard Water
Objective: To determine the effectiveness of different builders (e.g., STPP, Zeolite) in mitigating the negative effects of hard water on LAS detergency.
Materials:
-
Same as Protocol 1, with the addition of:
-
Sodium tripolyphosphate (STPP)
-
Zeolite A
-
Other builders of interest
Methodology:
-
Prepare Hard Water: Create a standardized hard water solution (e.g., 300 ppm CaCO₃ equivalent).
-
Prepare Test Solutions:
-
Control 1: LAS in deionized water.
-
Control 2: LAS in the standardized hard water.
-
Test Solutions: LAS in the standardized hard water with the addition of varying concentrations of each builder (e.g., STPP, Zeolite).
-
-
Washing and Reflectance Measurement: Follow the same washing and reflectance measurement procedure as described in Protocol 1 for all control and test solutions.
-
Data Analysis: Compare the reflectance values of the swatches washed in the test solutions (with builders) to the hard water control. This will quantify the improvement in detergency provided by each builder. A dose-response curve can be generated by plotting reflectance against builder concentration.
Mandatory Visualizations
Caption: Interaction of LAS with hard water ions.
Caption: Mechanism of builders and chelating agents.
Caption: General experimental workflow for testing LAS efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Best Way to Solve Hard Water Laundry Problems [thespruce.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yeserchem.com [yeserchem.com]
- 11. yeserchem.com [yeserchem.com]
- 12. Hard Water for Laundry Detergents: Best Knowledge & Options | ClothesLyne [clotheslyne.com]
Addressing interference in analytical detection of alkylbenzene sulfonates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the analytical detection of alkylbenzene sulfonates (LAS).
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of alkylbenzene sulfonates.
Question: I'm observing unexpected peaks or a high baseline in my chromatogram. What could be the cause and how can I fix it?
Answer: Unexpected peaks and baseline noise are common issues that can often be attributed to sample contamination, mobile phase impurities, or matrix effects.
Possible Causes and Solutions:
-
Contamination from Glassware: Alkylbenzene sulfonates can adsorb to glass surfaces. Ensure all glassware is thoroughly cleaned and rinsed with a solvent like methanol or a 0.01 M potassium hydrogen phosphate solution to minimize this effect.[1]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can introduce ghost peaks. It is recommended to use high-purity solvents and degas the mobile phase to prevent bubble formation.[2][3] On-line filtration of the mobile phase can also help remove chemical background ions and isobaric interferences.[4]
-
Matrix Interferences: Complex sample matrices, such as wastewater or sludge, can contain numerous compounds that co-elute with the analytes of interest, causing signal suppression or enhancement.[1][5] A robust sample preparation method, such as Solid Phase Extraction (SPE), is crucial to remove these interferences.[6][7]
Question: My analyte peaks are broad and poorly resolved. How can I improve the peak shape?
Answer: Poor peak shape can be caused by a variety of factors related to the chromatographic conditions and the column itself.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for good separation. Adjusting the organic solvent-to-water ratio or the concentration of additives like sodium perchlorate can significantly improve peak resolution.[8]
-
Column Temperature: Operating the column at an elevated and controlled temperature can increase efficiency and improve peak shape by reducing mobile phase viscosity.[9]
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue.[2][3] Using a guard column can help extend the life of the analytical column.[3]
Question: I'm experiencing inconsistent retention times for my analytes. What is causing this variability?
Answer: Fluctuations in retention time can make peak identification and quantification unreliable. The stability of the HPLC system and the mobile phase are key to consistent retention times.
Possible Causes and Solutions:
-
Pump Issues: Leaks in the pump seals or check valves can lead to inconsistent flow rates and, consequently, shifting retention times. Regularly inspect the pump for leaks and perform routine maintenance.[2]
-
Mobile Phase Composition Changes: Ensure the mobile phase is well-mixed and that the composition remains constant throughout the analytical run, especially in gradient elution.[3][10] Changes in pH can also significantly affect the retention of ionizable compounds.[10]
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time drift. Using a column oven is highly recommended to maintain a stable temperature.[3][9]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing alkylbenzene sulfonates?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of alkylbenzene sulfonates.[11][12] It is often coupled with UV, fluorescence, or mass spectrometry detectors to allow for the identification and quantification of different LAS isomers and homologues.[11]
Q2: What are "matrix effects" and how do they interfere with LAS analysis?
A2: Matrix effects occur when components of the sample matrix (e.g., soil, water, sludge) co-elute with the target analytes and interfere with the ionization process in the detector, leading to either suppression or enhancement of the analyte signal.[1][5] This can result in inaccurate quantification. Strategies to mitigate matrix effects include thorough sample cleanup, optimizing chromatographic separation, and using matrix-matched calibration standards.[1][5]
Q3: How can I prepare my environmental water sample to minimize interference before HPLC analysis?
A3: Solid Phase Extraction (SPE) is a highly effective sample preparation technique for extracting and concentrating LAS from water samples while removing interfering substances.[6][7] A common approach involves passing the water sample through a C18 or other suitable sorbent cartridge, which retains the LAS. The interferents are then washed away, and the purified LAS is eluted with an organic solvent.
Q4: Can foaming of my sample affect the analysis?
A4: Yes, foaming can significantly impact the accuracy of your results. Foam can concentrate surfactants, leading to a depletion of the analyte in the bulk liquid phase.[1] It is important to take precautions to avoid foaming during sample collection and preparation, or to allow the foam to dissipate before taking a sample aliquot.[1]
Data Presentation
Table 1: Comparison of HPLC Detection Limits for Alkylbenzene Sulfonates
| LAS Homolog | Detection Limit (HPLC-UV)[12] | Detection Limit (Online SPE-HPLC-UV)[13] |
| C10-LAS | 1.5 ppb | 0.15 mg/kg (in textile) |
| C11-LAS | - | 0.15 mg/kg (in textile) |
| C12-LAS | - | 0.15 mg/kg (in textile) |
| C13-LAS | 11.5 ppb | 0.15 mg/kg (in textile) |
Note: Detection limits can vary significantly based on the sample matrix, instrumentation, and specific method parameters.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for the extraction of LAS from water samples prior to HPLC analysis.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the water sample (e.g., 100 mL, acidified to pH 3) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained LAS from the cartridge with 5 mL of methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for HPLC analysis.
Protocol 2: HPLC-UV Analysis of Alkylbenzene Sulfonates
This protocol outlines a typical HPLC-UV method for the separation and quantification of LAS.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an additive such as 0.1 M sodium perchlorate. A common mobile phase composition is a 65:35 (v/v) mixture of acetonitrile and 0.1 M aqueous sodium perchlorate.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.[8]
-
UV Detection: 225 nm.
Visualizations
Caption: Experimental workflow for LAS analysis.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. scielo.br [scielo.br]
- 9. Laser Absorption Sensing Systems: Challenges, Modeling, and Design Optimization [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Safe Disposal of Benzenesulfonic Acid, 4-C10-13-sec-alkyl derivs. Waste
This guide provides researchers, scientists, and drug development professionals with essential information for the safe disposal of waste containing Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste containing Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.?
A1: This chemical is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1][2] Environmentally, it is toxic to aquatic organisms with long-lasting effects.[2][4][5]
Q2: What immediate actions should I take in the event of a spill?
A2: In case of a spill, evacuate personnel to a safe area, preferably upwind of the spill.[1][4] Ensure adequate ventilation and eliminate all ignition sources.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and protective clothing.[1][2][3] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][3] Do not flush the spilled material into surface water or the sanitary sewer system.[4] The collected material should be placed in a suitable, closed container for disposal.[3][4]
Q3: Can I neutralize waste containing this acid in the lab?
A3: Yes, small quantities of this acidic waste can be cautiously neutralized. For spills, you can use agricultural lime (calcium oxide), crushed limestone (calcium carbonate), or sodium bicarbonate.[1] For liquid waste, slow addition of a dilute basic solution (like sodium bicarbonate) is recommended. The process should be performed in a well-ventilated area, such as a chemical fume hood.[4]
Q4: What personal protective equipment (PPE) is required when handling this waste?
A4: When handling waste containing Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., it is essential to wear chemical splash goggles, appropriate chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[2][3] If there is a risk of inhaling mists or vapors, a respirator may be necessary.[3] Always ensure that an eyewash station and safety shower are readily accessible.[3][4]
Q5: How should I store waste containing this chemical prior to disposal?
A5: Waste should be stored in a designated "Corrosives" area in a cool, dry, and well-ventilated place.[3][4] The containers must be kept tightly closed and properly labeled.[3][4] It is crucial to store this waste away from incompatible materials such as strong bases and oxidizing agents.[3][4]
Q6: How do I properly dispose of the final waste container?
A6: As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous.[4] You must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[4] This substance is regulated for transport under UN2586 as a Class 8 corrosive liquid.[4] Dispose of the contents and container in accordance with all applicable regulations through a licensed waste disposal contractor.[2]
Data Presentation
Table 1: Ecotoxicity Data for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
| Organism | Test Type | Endpoint | Value | Exposure Time | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3 mg/L | 96 hours | [4] | |
| Daphnia magna (Water Flea) | EC50 | 2.9 mg/L | 48 hours | [4] | |
| Microtox | EC50 | 5 mg/L | 6 hours | [4] |
Experimental Protocols
Protocol 1: Neutralization of Small-Scale Aqueous Waste
Objective: To safely neutralize small volumes of aqueous waste containing Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. before disposal.
Materials:
-
Aqueous waste containing the acid
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass beaker
-
Personal Protective Equipment (chemical splash goggles, gloves, lab coat)
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the beaker containing the acidic aqueous waste on a stir plate and add a stir bar.
-
Begin gentle stirring of the solution.
-
Slowly and carefully add small portions of sodium bicarbonate or sodium carbonate to the acidic solution. Be cautious as this may cause foaming or gas evolution (CO₂).
-
After each addition, allow the reaction to subside before adding more base.
-
Periodically check the pH of the solution using a pH strip or a pH meter.
-
Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, the solution can be prepared for disposal according to institutional and local regulations. The final neutralized solution may still be subject to hazardous waste regulations due to its aquatic toxicity.
Mandatory Visualizations
Caption: Waste disposal workflow for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
References
- 1. Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. SDS, 85536-14-7 Safety Data Sheets - ECHEMI [echemi.com]
- 2. deten.com.br [deten.com.br]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzenesulfonic acid, C10-13-alkyl derivs., sodium salts SDS, 68411-30-3 Safety Data Sheets - ECHEMI [echemi.com]
Technical Support Center: Optimizing Concentration of Einecs 262-556-2 for Surface Tension Reduction
Internal Note: The identity of the chemical substance corresponding to Einecs 262-556-2 could not be determined through the available search tools. The following is a generalized template based on common principles of surfactant use for surface tension reduction. This template should be populated with specific data once the identity of this compound is confirmed.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our formulations?
A1: this compound is utilized as a surfactant, a surface-active agent, to reduce the surface tension of liquid formulations. By lowering surface tension, it improves the wetting and spreading properties of the liquid, which is crucial in various applications within research and drug development. Surfactants achieve this by adsorbing at the liquid-air interface, disrupting the cohesive energy between liquid molecules.
Q2: How does the concentration of this compound affect surface tension?
A2: The surface tension of a solution is inversely proportional to the concentration of this compound, up to a certain point. As the concentration increases, more surfactant molecules accumulate at the surface, leading to a greater reduction in surface tension. However, once the surface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, further additions of the surfactant will not significantly lower the surface tension.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant at which micelles begin to form in the solution. It represents the point of maximum surface tension reduction. Operating at or slightly above the CMC is often the most efficient and cost-effective approach for applications requiring significant surface tension lowering.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: (Information not available without identification of the substance. This section would typically include details on incompatibilities with acids, bases, salts, or other formulation components.)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent Surface Tension Readings | 1. Inaccurate concentration of this compound. 2. Contamination of the sample or equipment. 3. Temperature fluctuations during measurement. 4. Improper equipment calibration. | 1. Prepare fresh solutions and verify concentration calculations. 2. Thoroughly clean all glassware and measurement probes. 3. Ensure the experiment is conducted at a constant, controlled temperature. 4. Calibrate the tensiometer with a known standard (e.g., pure water). |
| Precipitation or Cloudiness in the Solution | 1. Exceeding the solubility limit of this compound. 2. Interaction with other components in the formulation. 3. Temperature effects on solubility. | 1. Prepare a lower concentration solution. 2. Evaluate the compatibility of all formulation ingredients. 3. Determine the solubility of this compound at the experimental temperature. |
| Failure to Achieve Desired Surface Tension Reduction | 1. Concentration of this compound is too low. 2. The pH of the solution is affecting surfactant performance. 3. Presence of interfering substances. | 1. Incrementally increase the concentration of this compound, approaching the expected CMC. 2. Measure and adjust the pH of the solution to the optimal range for the surfactant. 3. Analyze the formulation for any components that may be inactivating the surfactant. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
This protocol outlines the measurement of surface tension at various concentrations to determine the CMC of this compound.
Materials:
-
This compound
-
High-purity water
-
Calibrated tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions using high-purity water.
-
Measure the surface tension of each dilution, starting from the lowest concentration.
-
Ensure the temperature of the sample is constant throughout the measurements.
-
Record the surface tension for each concentration.
-
Plot surface tension as a function of the logarithm of the concentration.
-
The CMC is the point at which the surface tension plateaus.
Data Presentation
Table 1: Hypothetical Surface Tension of this compound Solutions at 25°C
| Concentration (M) | Surface Tension (mN/m) |
| 1.0 x 10⁻⁶ | 70.5 |
| 1.0 x 10⁻⁵ | 65.2 |
| 1.0 x 10⁻⁴ | 58.1 |
| 5.0 x 10⁻⁴ | 45.3 |
| 1.0 x 10⁻³ | 35.8 |
| 5.0 x 10⁻³ | 32.1 |
| 1.0 x 10⁻² | 32.0 |
| 5.0 x 10⁻² | 31.9 |
(Note: The data in this table is illustrative and does not represent actual experimental results for this compound.)
Visualizations
Caption: Workflow for determining the Critical Micelle Concentration (CMC).
Caption: Troubleshooting logic for inconsistent surface tension measurements.
Troubleshooting toxic fume generation from heated linear alkylbenzene sulfonates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with linear alkylbenzene sulfonates (LAS) and encountering issues with toxic fume generation upon heating.
Troubleshooting Guide: Toxic Fume Generation
Issue: Unpleasant, sharp, or irritating odors are detected when heating linear alkylbenzene sulfonates. This may be accompanied by visible fumes or smoke.
Potential Cause: Thermal decomposition of the linear alkylbenzene sulfonate, leading to the release of toxic sulfur-containing gases.
Immediate Actions:
-
Ensure adequate ventilation: Work in a well-ventilated area, preferably within a fume hood.[1][2][3]
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] If fumes are significant, use a respirator with an appropriate cartridge for acid gases.[2][4]
-
Reduce heat: Immediately lower the temperature of the experiment.
-
Evacuate if necessary: If fumes are dense or cause respiratory irritation, evacuate the area and seek fresh air.[4]
Troubleshooting Steps:
| Step | Action | Question | If Yes | If No |
| 1 | Review Experimental Temperature | Is the experimental temperature at or above 200°C? | The temperature is likely causing thermal decomposition of the LAS. Proceed to Step 2. | Proceed to Step 3. |
| 2 | Optimize Temperature | Can the experimental protocol be modified to use a lower temperature? | Lower the temperature to below the decomposition point. The decomposition of LAS has been observed to begin around 200-250°C.[5][6][7] | If high temperatures are required, proceed to Step 4 to implement engineering controls. |
| 3 | Check for Hot Spots | Is the heating method uniform? Could localized overheating be occurring? | Switch to a more uniform heating method (e.g., oil bath, heating mantle with stirring) to prevent localized decomposition. | Proceed to Step 4. |
| 4 | Implement Engineering Controls | Is the experiment being conducted in a certified chemical fume hood? | Ensure the fume hood is operating correctly. Consider installing a scrubber or trap for the off-gases if fume generation is significant. | Move the experiment into a certified chemical fume hood immediately. |
| 5 | Consider Inert Atmosphere | Is the experiment sensitive to atmospheric oxygen? | Performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can alter the decomposition pathway, though sulfur oxides will still be produced.[5][6][7] | This may not be necessary if other mitigation strategies are effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic fumes generated when heating linear alkylbenzene sulfonates?
A1: The primary toxic fumes generated from the thermal decomposition of linear alkylbenzene sulfonates are sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄).[2][5][6][7] Combustion may also produce carbon monoxide and carbon dioxide.[2]
Q2: At what temperature do linear alkylbenzene sulfonates start to decompose and release toxic fumes?
A2: Significant thermal decomposition of linear alkylbenzene sulfonates with the release of toxic sulfur oxides typically occurs at temperatures between 200°C and 300°C.[5][6][7] One study specifically noted decomposition at 250°C, while another source lists a decomposition temperature of 240°C.[5][6][7][8]
Q3: What are the health hazards associated with the fumes from heated linear alkylbenzene sulfonates?
A3: The decomposition products, particularly sulfur oxides and sulfuric acid, are corrosive and can cause severe irritation to the respiratory tract, eyes, and skin.[1][2] Inhalation can lead to respiratory distress.
Q4: How can I detect the presence of these toxic fumes?
A4: While a sharp, irritating odor is a primary indicator, quantitative detection can be performed using various analytical methods. These include ion chromatography, titration, and flame photometric detection for sulfur dioxide.[9] Commercially available gas detection tubes for sulfur dioxide can also be used for immediate, semi-quantitative measurements.
Q5: What are the best practices for safely heating linear alkylbenzene sulfonates in a laboratory setting?
A5: Always work in a well-ventilated area, preferably a chemical fume hood.[1][2][3] Use the lowest possible temperature for your experiment. Employ uniform heating methods to avoid localized overheating. Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][2][3] Be aware of the decomposition temperature and have a plan to mitigate fume release.
Q6: Are there any non-hazardous byproducts from the thermal decomposition of linear alkylbenzene sulfonates?
A6: The thermal decomposition of linear alkylbenzene sulfonates also produces a solid carbonaceous residue, linear alkylbenzene (LAB), water, and other organic sulfur compounds.[5][6][7] While LAB is less hazardous than the released sulfur gases, it is still a chemical that should be handled with appropriate care.
Data Presentation
Table 1: Material Balance of LAS Thermal Decomposition Products at 250°C
This table summarizes the distribution of products from the thermal decomposition of a waste linear alkylbenzene sulfonate when heated at 250°C for 2 hours in a nitrogen atmosphere.[5][6][7]
| Product | Percentage of Initial Mass (%) | Physical State | Key Components |
| Solid Residue | 65.3 | Solid | Carbonaceous material |
| Linear Alkylbenzene (LAB) | 5.6 | Liquid | Linear Alkylbenzene |
| Water and Organic Sulfur Compounds | 5.6 | Liquid | Water, Organic Sulfur Oxy Compounds |
| Uncondensed Vapors | 21.5 | Gas | Sulfur Dioxide (SO₂), Sulfur Trioxide (SO₃), Sulfuric Acid (H₂SO₄) |
| Unidentifiable Loss | 2.0 | - | - |
Experimental Protocols
Protocol: Analysis of Gaseous Decomposition Products of Linear Alkylbenzene Sulfonates by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify the volatile and semi-volatile organic compounds, including sulfur-containing species, generated during the thermal decomposition of linear alkylbenzene sulfonates.
Materials:
-
Linear alkylbenzene sulfonate sample
-
Pyrolysis unit coupled to a GC-MS system
-
Helium (or other suitable carrier gas)
-
Inert sample tubes for pyrolysis
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 0.1-1.0 mg) of the linear alkylbenzene sulfonate sample into a pyrolysis sample tube.
-
Instrument Setup:
-
Set the pyrolysis temperature to the desired experimental value (e.g., 250°C).
-
Set the GC oven temperature program to separate the expected decomposition products. A typical program might start at 40°C, hold for 2 minutes, then ramp to 300°C at 10°C/min.
-
Set the mass spectrometer to scan a mass range of m/z 35-500.
-
-
Pyrolysis and Analysis:
-
Place the sample tube into the pyrolysis unit.
-
Initiate the pyrolysis, which will rapidly heat the sample to the set temperature.
-
The volatile decomposition products are swept by the carrier gas into the GC column.
-
The compounds are separated in the GC column based on their boiling points and interactions with the stationary phase.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a fingerprint for each compound, allowing for identification.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Pay special attention to the detection of sulfur-containing fragments (e.g., SO₂, m/z 64) and aromatic compounds (e.g., alkylbenzenes).
-
The area of each peak is proportional to the amount of that compound, allowing for semi-quantitative analysis.
-
Visualizations
Caption: Troubleshooting workflow for toxic fume generation.
Caption: Thermal decomposition pathway of LAS.
References
- 1. redox.com [redox.com]
- 2. ittehadchemicals.com [ittehadchemicals.com]
- 3. njchm.com [njchm.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anionic Surfactant: LAS - Nanjing Chemical Material Corp. [njchm.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for the Analysis of Linear Alkylbenzene Sulfonates
An Objective Comparison of High-Performance Liquid Chromatography Techniques for the Quantification of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives.
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives, commonly known as Linear Alkylbenzene Sulfonates (LAS). LAS are a major anionic surfactant used in detergents and cleaning products, and their accurate quantification in various matrices is crucial for environmental monitoring and product quality control. This document is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields, offering a comprehensive overview of analytical methodologies, supported by experimental data.
Methodology Overview
The analysis of LAS, a complex mixture of homologs (C10 to C13) and isomers, presents a significant analytical challenge.[1] HPLC has emerged as a robust and reliable technique for the separation and quantification of these compounds. The methods detailed below utilize different chromatographic principles, including reversed-phase and anion-exchange, coupled with various detection techniques to achieve the desired sensitivity and selectivity.
Experimental Protocols
Method 1: Online Solid-Phase Extraction followed by HPLC with UV Detection
This method is designed for the analysis of LAS in textile samples and aims to provide a lower-cost alternative to LC-MS/MS systems.[1] It employs an online solid-phase extraction (SPE) step for sample enrichment and purification, enhancing the detection limit.[1]
-
Instrumentation: Thermo Scientific™ UltiMate™ 3000 Dual Gradient HPLC system with a DAD-3000 Diode Array Detector.[1]
-
Columns:
-
SPE Column: IonPac NS1 guard column.
-
Analytical Column: Acclaim Surfactant column.[1]
-
-
Mobile Phase:
-
Enrichment Pump: Acetonitrile and Water.[1]
-
Analysis Pump: A gradient of acetonitrile and water.
-
-
Detection: UV detection.
-
Sample Preparation: Textile samples are cut into small pieces, weighed, and extracted with methanol in an ultrasonic bath at 75 °C for 30 minutes. The extract is then filtered before injection.[1]
Method 2: Anion-Exchange HPLC with UV Detection
This method was developed for the simultaneous determination of linear and branched alkylbenzene sulfonates in water samples.[2][3]
-
Instrumentation: Shimadzu liquid chromatography system with an LC-10ATVP pump, manual injector, and SPD-10AVP UV-Visible detector.[2]
-
Column: Thermo Hypersil Sax (250 x 4.6mm, 5μm) anion exchange column.[2]
-
Mobile Phase: Isocratic elution with a 40/60 (v/v) mixture of acetonitrile and water containing 0.05 M sodium perchlorate.[2][3]
-
Sample Preparation: Standard solutions are prepared by dissolving the compounds in the mobile phase.[2]
Method 3: Reversed-Phase HPLC with Fluorescence Detection
This method is suitable for the trace determination of LAS in soil and biological matrices like carrots.[4] It utilizes a fluorescence detector for enhanced sensitivity.[4]
-
Instrumentation: HPLC system coupled with a fluorescence detector.[4]
-
Column: Inertsil ODS3 (C18) column (25 cm x 0.46 cm, 5 μm particle size).[4]
-
Mobile Phase: A mixture of methanol and an aqueous solution of sodium dodecyl sulfate (SDS) at 5 x 10⁻³ mol L⁻¹ (50/50, v/v).[4]
-
Flow Rate: 1.5 mL min⁻¹.[4]
-
Detection: Fluorescence detection with excitation at 225 nm and emission at 305 nm.[4]
-
Sample Preparation: Soxtec extraction is employed for solid samples.[4]
Method 4: Isocratic Reversed-Phase HPLC with Ion-Pairing Agent
This method was developed for the determination of LAS and their biodegradation intermediates in sediment and sewage effluent.[5]
-
Instrumentation: Pye-Unicam (LC-XPD) pump with a 100 µl loop injector and a Pye-Unicam LC-UV detector.[5]
-
Columns: Two C18 columns in series.[5]
-
Mobile Phase: Isocratic mixture of water and acetonitrile containing ammonium perchlorate (NH₄ClO₄) and trifluoroacetic acid (TFA) as an ion-pairing agent and phase modifier, respectively.[5]
-
Sample Preparation: Solid-phase extraction with a C18 cartridge is used to isolate LAS from the sample matrix.[5]
Performance Data Comparison
The following table summarizes the quantitative performance data for the described HPLC methods, allowing for a direct comparison of their key validation parameters.
| Parameter | Method 1: Online SPE-HPLC-UV | Method 2: Anion-Exchange HPLC-UV | Method 3: RP-HPLC-FLD | Method 4: RP-HPLC-UV (Ion-Pair) |
| Linearity Range | 5 µg/mL to 100 µg/mL[1] | Not explicitly stated | 5–100 μgmL⁻¹[4] | Not explicitly stated |
| Correlation Coefficient (r²) | > 0.9991[1] | > 0.990[4] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.15 mg/kg (in textile)[1] | 10 ppm for LAS[2] | 5 μg kg⁻¹ (in carrots)[4] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | Good recovery rates reported[1] | Not explicitly stated | >90%[4] | 94% ± 2 for sediment, 98% ± 2 for sewage effluent[5] |
| Precision | Reduced variation due to automation[1] | CV % of 0.60 for retention time and not specified for peak area for LAS at 100 ppm[3] | Not explicitly stated | Not explicitly stated |
Visual Workflow and Logic Diagrams
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Trace Determination of Linear Alkylbenzene Sulfonates: Application in Artificially Polluted Soil—Carrots System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Analysis of Linear and Branched Alkylbenzene Sulfonates
An objective evaluation of the efficacy, environmental impact, and performance of linear alkylbenzene sulfonates (LAS) versus branched alkylbenzene sulfonates (BAS) for researchers, scientists, and drug development professionals.
The advent of synthetic detergents marked a significant milestone in cleaning and sanitation. Among the most prominent classes of these surfactants are the alkylbenzene sulfonates, which exist in two primary forms: linear alkylbenzene sulfonates (LAS) and branched alkylbenzene sulfonates (BAS).[1][2] Initially, BAS were widely used due to their excellent cleaning properties.[1][3] However, significant environmental concerns regarding their persistence led to a shift towards the more biodegradable LAS in the 1960s.[1][2] This guide provides a comprehensive comparison of the efficacy of these two types of surfactants, supported by experimental data and detailed methodologies.
Executive Summary
Linear alkylbenzene sulfonates (LAS) have largely replaced branched alkylbenzene sulfonates (BAS) in household detergents due to their superior biodegradability and consequently lower environmental impact.[1][2] While the cleaning performance of both is comparable under ideal conditions, LAS demonstrates better efficacy in hard water.[1] Conversely, BAS exhibits lower acute aquatic toxicity. However, its persistence in the environment, leading to issues such as foaming in waterways, ultimately makes LAS the safer and more environmentally sound choice over the long term.[1][2]
Data Presentation
The following tables summarize the key quantitative data comparing the performance of LAS and BAS.
Table 1: Biodegradability
| Surfactant Type | Biodegradation Rate | Half-life (aerobic conditions) | Method |
| Linear Alkylbenzene Sulfonate (LAS) | Readily biodegradable (>60% in 28 days) | ~ 1–3 weeks[1][4] | OECD 301[3][5][6][7][8] |
| Branched Alkylbenzene Sulfonate (BAS) | Resistant to biodegradation | Can persist for extended periods | OECD 301[3][5][6][7][8] |
Table 2: Aquatic Toxicity
| Surfactant Type | Acute Toxicity to Fish (LC50) | Test Organism | Method |
| Linear Alkylbenzene Sulfonate (LAS) | 2.3 mg/L[1] | Fish | OECD 203[1][9][10][11][12] |
| Branched Alkylbenzene Sulfonate (BAS) | ~9.2 mg/L (four times less toxic than LAS)[1] | Fish | OECD 203[1][9][10][11][12] |
Table 3: Detergency Performance
| Surfactant Type | Cleaning Efficacy (Ideal Conditions) | Performance in Hard Water | Method |
| Linear Alkylbenzene Sulfonate (LAS) | Similar to BAS[1] | Performs slightly better than BAS[1] | ASTM D4265[4][13][14][15] |
| Branched Alkylbenzene Sulfonate (BAS) | Similar to LAS[1] | More affected by hard water than LAS[1] | ASTM D4265[4][13][14][15] |
Experimental Protocols
Biodegradability Testing (OECD 301)
The "Ready Biodegradability" of a substance is assessed using the OECD 301 guideline. This test determines the ultimate biodegradability of a substance under aerobic conditions.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[3] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), carbon dioxide (CO2) production, or oxygen (O2) consumption.[3] A substance is considered readily biodegradable if it achieves ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 28-day period and within a "10-day window" that begins when 10% of the substance has been degraded.[3]
Apparatus:
-
Biometer flasks or other suitable respirometers.
-
Magnetic stirrers.
-
Apparatus for measuring DOC, CO2, or O2.
-
Constant temperature chamber.
Procedure:
-
Prepare a mineral medium containing essential salts.
-
Add the test substance to achieve a concentration that is not inhibitory to the microorganisms.
-
Inoculate the medium with a small volume of activated sludge or other microbial source.
-
Incubate the flasks at a constant temperature (typically 20-25°C) with continuous stirring.
-
At regular intervals, measure the chosen parameter (DOC, CO2, or O2) in the test flasks and in blank controls (containing only the inoculum).
-
Continue the test for 28 days or until the biodegradation curve reaches a plateau.
-
Calculate the percentage of biodegradation.
Acute Fish Toxicity Test (OECD 203)
The acute toxicity to fish is determined using the OECD 203 guideline.
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[1][10][11] The mortality of the fish is recorded at 24, 48, 72, and 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is calculated.[1][10][11]
Apparatus:
-
Test tanks made of inert material.
-
System for maintaining water quality parameters (temperature, pH, dissolved oxygen).
-
Aeration system (if necessary).
Procedure:
-
Acclimate the test fish (e.g., Rainbow Trout, Zebrafish) to the test conditions.
-
Prepare a series of test solutions with different concentrations of the test substance and a control (without the test substance).
-
Place a specified number of fish in each test tank.
-
Maintain the test conditions (e.g., temperature, photoperiod) for 96 hours.
-
Observe and record the number of dead or moribund fish in each tank at 24, 48, 72, and 96 hours.
-
Measure water quality parameters regularly.
-
Calculate the LC50 value using statistical methods.
Detergency Performance Evaluation (ASTM D4265)
The cleaning performance of a detergent is evaluated using the ASTM D4265 standard guide.
Principle: This method evaluates the stain removal performance of a laundry detergent under controlled home laundering conditions.[13][14] Standard stained fabric swatches are washed with the test detergent and a reference detergent. The degree of stain removal is then assessed instrumentally.[15]
Apparatus:
-
Standard household washing machine.
-
Standard household dryer.
-
Spectrophotometer or colorimeter.
-
Standard stained fabric swatches (e.g., with grass, wine, oil stains).
Procedure:
-
Prepare the washing machine with a standard load of ballast fabric.
-
Add the specified dose of the test detergent.
-
Place the standard stained fabric swatches in the washing machine.
-
Run a standard washing cycle at a specified temperature and water hardness.
-
After the cycle, dry the swatches in a standard dryer.
-
Measure the reflectance of the stained area of each swatch using a spectrophotometer before and after washing.
-
Calculate the Stain Removal Index (SRI) for each stain.
-
Compare the SRI values of the test detergent with those of a reference detergent.
Visualizations
Caption: Experimental workflow for comparing LAS and BAS.
Caption: Biodegradation pathway of LAS.
Caption: Biodegradation pathway of BAS.
References
- 1. oecd.org [oecd.org]
- 2. The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. eurolab.net [eurolab.net]
- 6. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 7. scribd.com [scribd.com]
- 8. How to accurately assess surfactant biodegradation-impact of sorption on the validity of results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. fera.co.uk [fera.co.uk]
- 12. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 13. ASTM D4265 | Detergent Testing Laboratories | Dell Tech [delltech.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. youtube.com [youtube.com]
Biodegradation rate of Einecs 262-556-2 compared to other surfactants
The environmental fate of surfactants is a critical area of study for researchers and drug development professionals. A key determinant of a surfactant's environmental impact is its biodegradability. This guide provides a comparative analysis of the biodegradation rates of several common surfactants, offering insights supported by experimental data.
Understanding Surfactant Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria. In the context of surfactants, "ready biodegradability" is a key classification, indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. Various standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to assess this.
A widely used method is the OECD 301F Manometric Respirometry Test, which determines the rate of biodegradation by measuring the oxygen consumed by microorganisms as they break down a test substance over a 28-day period.[1][2][3][4] A substance is generally considered readily biodegradable if it reaches 60% biodegradation within a 10-day window during this 28-day period.[5]
Comparative Biodegradation Data
The following table summarizes the biodegradation rates of several common surfactants, including alcohol ethoxylates, linear alkylbenzene sulfonates, and alkylphenol ethoxylates.
| Surfactant Class | Chemical Name | Test Method | Biodegradation Rate | Half-life | Reference |
| Alcohol Ethoxylates | Alcohols, C12-15, ethoxylated | OECD 301B | 72% in 28 days | - | [5] |
| Alcohol Ethoxylates | Branched C8-C13 rich oxo-alcohols with 1-20 mol of ethoxylate | OECD 301 series | Meets "readily biodegradable" criteria | - | [6] |
| Linear Alkylbenzene Sulfonates | Linear Alkylbenzene Sulfonate (LAS) | - | >99% | 18 to 26 days (for mineralization of the benzene ring) | [7][8] |
| Alkylphenol Ethoxylates | Nonylphenol ethoxylates (NPEs) and Octylphenol ethoxylates (OPEs) | - | - | 1 to 4 weeks | [9][10][11] |
It is important to note that factors such as the length of the alkyl chain and the degree of ethoxylation can influence the rate of biodegradation.[12] For instance, with linear alcohol ethoxylates, the rate of primary biodegradation is less affected by the ethoxylate number but more so by the alkyl chain length, with longer chains sometimes exhibiting slower degradation.[12] Similarly, for linear alkylbenzene sulfonates, the degradation rates can vary among different homologs.[7]
Experimental Protocol: OECD 301F Manometric Respirometry Test
The OECD 301F test is a robust method for assessing the ready biodegradability of chemical substances.[1][2][3][4][13]
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days.[1] The consumption of oxygen by the microbial population is measured, typically by monitoring the pressure change inside the sealed vessel.[1][2][3]
Apparatus:
-
Respirometer: A device capable of measuring oxygen uptake, such as a manometric respirometer.
-
Temperature-controlled environment: To maintain a constant temperature, typically 20-24°C.[3]
-
Test flasks with stirrers.
-
Carbon dioxide absorber (e.g., potassium hydroxide solution).[1]
Procedure:
-
Preparation of Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.[13]
-
Test Setup: The test substance is added to the test flasks with the mineral medium and inoculum. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.[13]
-
Incubation: The flasks are sealed and incubated under constant stirring at a controlled temperature in the dark for 28 days.[13]
-
Measurement: The oxygen consumption is recorded at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.[1]
Below is a graphical representation of the experimental workflow for the OECD 301F test.
Caption: Workflow for OECD 301F Manometric Respirometry Test.
Surfactant Biodegradation Pathway
The biodegradation of surfactants is a complex process involving multiple enzymatic steps. The general pathway for the aerobic degradation of many common surfactants, such as linear alkylbenzene sulfonates (LAS), involves the initial oxidation of the alkyl chain, followed by the breakdown of the aromatic ring.
Caption: Generalized pathway for surfactant biodegradation.
References
- 1. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 2. matestlabs.com [matestlabs.com]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 5. santos.com [santos.com]
- 6. exxonmobilchemical.com [exxonmobilchemical.com]
- 7. Biodegradation kinetics of linear alkylbenzene sulfonate in sludge-amended agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of ethoxylate number and alkyl chain length on the pathway and kinetics of linear alcohol ethoxylate biodegradation in activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
A Comparative Analysis of the Aquatic Toxicity of C10-13-sec-Alkyl Benzenesulfonic Acid and Alcohol Ethoxylates
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical compounds is a critical aspect of product stewardship and regulatory compliance. This guide provides a detailed comparison of the aquatic toxicity of two commonly used surfactant classes: C10-13-sec-alkyl benzenesulfonic acid (LAS) and alcohol ethoxylates (AE). The information presented is supported by experimental data from standardized ecotoxicological studies.
Executive Summary
Both C10-13-sec-alkyl benzenesulfonic acid and alcohol ethoxylates exhibit toxicity towards aquatic organisms, but their impact varies across different trophic levels. Generally, alcohol ethoxylates, specifically the C12-14 homolog, demonstrate higher toxicity to aquatic invertebrates and algae compared to LAS. The acute toxicity to fish is comparable between the two surfactants. This guide will delve into the quantitative toxicity data, the detailed experimental protocols used to obtain this data, and a visual representation of the experimental workflow.
Quantitative Aquatic Toxicity Data
The following table summarizes the acute aquatic toxicity of C10-13-sec-alkyl benzenesulfonic acid (as its sodium salt) and C12-14 alcohol ethoxylates to key aquatic organisms. The data is presented as the median effective concentration (EC50) for algae and aquatic invertebrates, and the median lethal concentration (LC50) for fish.
| Chemical Substance | Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |
| C10-13-sec-Alkyl Benzenesulfonic Acid, Sodium Salt | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 1.67 | 96 hours |
| Daphnia magna (Water Flea) | EC50 | 2.9 | 48 hours | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 29 | 96 hours | |
| C12-14 Alcohol Ethoxylates | Danio rerio (Zebrafish) | LC50 | 1.2 | 96 hours |
| Daphnia magna (Water Flea) | EC50 | 0.53 | 48 hours | |
| Desmodesmus subspicatus (Green Algae) | EC50 | 0.778 | 72 hours |
Experimental Protocols
The aquatic toxicity data presented above is derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for their reliability and reproducibility.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the lethal concentration of a substance to fish over a 96-hour exposure period.
-
Test Organisms: A recommended fish species, such as Zebrafish (Danio rerio) or Bluegill Sunfish (Lepomis macrochirus), is selected.[1][2]
-
Test Conditions: Fish are exposed to a series of concentrations of the test substance in a controlled environment.[1][3][4] Key parameters such as temperature, pH, and dissolved oxygen are maintained within specified limits.
-
Procedure: A limit test is often performed first at a concentration of 100 mg/L to determine if further testing is necessary.[4] If mortality is observed, a full study with a range of at least five geometrically spaced concentrations is conducted.[3][4]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[1][3]
-
Data Analysis: The LC50, the concentration estimated to cause mortality in 50% of the test fish, is calculated using appropriate statistical methods, typically probit analysis.[1]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the concentration of a substance that causes immobilization in Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: The daphnids are exposed to the test substance in a static system for 48 hours.
-
Procedure: A range of at least five concentrations of the test substance is prepared. A control group with no test substance is also included.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50, the concentration at which 50% of the daphnids are immobilized, is determined.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test determines the effect of a substance on the growth of freshwater green algae.[5][6][7]
-
Test Organisms: A species of green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is used.[8]
-
Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous illumination for 72 hours.[8][5]
-
Procedure: A series of test concentrations are prepared, typically in a geometric progression.[8]
-
Observations: The growth of the algae is measured at 24, 48, and 72 hours using methods such as cell counting or spectrophotometry.
-
Data Analysis: The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to that of the control.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the aquatic toxicity of a chemical substance according to OECD guidelines.
Caption: General workflow for aquatic toxicity testing.
References
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. eurofins.com.au [eurofins.com.au]
- 5. fera.co.uk [fera.co.uk]
- 6. eurofins.com.au [eurofins.com.au]
- 7. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
A Comparative Analysis of the Emulsifying Properties of Anionic Surfactants: SLS, SLES, and DOSS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a detailed comparative study of the emulsifying properties of three widely used anionic surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Dioctyl Sodium Sulfosuccinate (DOSS). Understanding the nuanced differences in their performance is critical for the formulation of stable and effective emulsions in pharmaceutical and research applications. This document outlines their key performance metrics, presents detailed experimental protocols for evaluation, and visualizes the underlying principles and workflows.
Executive Summary
Anionic surfactants are indispensable in the formation and stabilization of oil-in-water emulsions due to their amphiphilic nature, which reduces interfacial tension between immiscible liquids. The choice of surfactant significantly impacts emulsion characteristics such as droplet size, stability, and overall performance. This guide focuses on a comparative evaluation of SLS, SLES, and DOSS, providing a foundation for informed surfactant selection in formulation development. While direct comparative data under identical experimental conditions is limited in publicly available literature, this guide synthesizes available information to draw meaningful comparisons and provides standardized protocols for internal evaluation.
Comparative Data of Anionic Surfactants
The following table summarizes key properties of SLS, SLES, and DOSS based on a compilation of various sources. It is important to note that these values can vary depending on the specific experimental conditions such as temperature, pH, and the nature of the oil and aqueous phases.
| Property | Sodium Lauryl Sulfate (SLS) | Sodium Laureth Sulfate (SLES) | Dioctyl Sodium Sulfosuccinate (DOSS) |
| Chemical Structure | Linear alkyl sulfate | Ethoxylated alkyl sulfate | Branched dialkyl sulfosuccinate |
| Typical Appearance | White to off-white powder or paste[1] | Clear to slightly hazy, viscous liquid | White, waxy solid[2] |
| Critical Micelle Concentration (CMC) | ~8.3 mM in water at 25°C[3] | Varies with the degree of ethoxylation, generally lower than SLS | ~0.2 - 0.6 mM in water[4] |
| Interfacial Tension Reduction | Strong | Strong, influenced by ethoxylation[5][6] | Very Strong, known for creating ultra-low interfacial tension[3][7][8] |
| Emulsion Stability | Can form stable emulsions, but may be more prone to instability at higher ionic strengths[9] | Generally forms more stable emulsions than SLS, especially in the presence of electrolytes, due to steric hindrance from the ethoxy groups[5][6] | Excellent emulsifier, often used for creating stable microemulsions[3][7][8] |
| Typical Droplet Size | Can produce fine emulsions, but droplet size is highly dependent on formulation and processing parameters. | Can generate smaller and more stable droplets compared to SLS under similar conditions.[5][6] | Capable of producing very fine droplets, including nanoemulsions.[3][7][8] |
| Zeta Potential | Highly negative, contributing to electrostatic stabilization. | Highly negative, similar to SLS. | Highly negative, providing strong electrostatic repulsion between droplets. |
| Common Applications | Emulsifier, detergent, wetting agent in cosmetics and pharmaceuticals.[7][10] | Widely used in shampoos, body washes, and other personal care products for its milder properties compared to SLS.[11][12] | Emulsifier, wetting agent, and dispersant in pharmaceuticals, food, and industrial applications.[2] |
Experimental Protocols
To facilitate a direct and objective comparison of these surfactants in a laboratory setting, the following detailed experimental protocols are provided.
Emulsion Formation
Objective: To create standardized oil-in-water emulsions for comparative analysis.
Materials:
-
Anionic surfactant (SLS, SLES, or DOSS)
-
Oil phase (e.g., mineral oil, soybean oil)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
Procedure:
-
Prepare a 1% (w/v) aqueous solution of the selected anionic surfactant in deionized water.
-
In a separate beaker, measure the desired volume of the oil phase.
-
Slowly add the aqueous surfactant solution to the oil phase while mixing at a low speed with the high-shear homogenizer.
-
Once all the aqueous phase has been added, increase the homogenization speed to the desired level (e.g., 5,000 rpm) and homogenize for a set period (e.g., 5 minutes) to ensure a consistent energy input for all formulations.
-
Allow the emulsion to cool to room temperature before characterization.
Experimental workflow for emulsion formation.
Emulsion Stability Assessment (Creaming Index)
Objective: To quantify the physical stability of the emulsions over time by measuring the extent of creaming.
Materials:
-
Prepared emulsions
-
Graduated cylinders with stoppers
-
Ruler or caliper
Procedure:
-
Pour a fixed volume (e.g., 10 mL) of the freshly prepared emulsion into a graduated cylinder.
-
Seal the cylinder and store it in an undisturbed location at a controlled temperature (e.g., 25°C).
-
At specified time intervals (e.g., 1, 6, 12, 24, 48, and 72 hours), measure the total height of the emulsion column (Ht) and the height of the separated aqueous layer at the bottom (Hs).
-
Calculate the Creaming Index (CI) as a percentage using the formula: CI (%) = (Hs / Ht) x 100
-
A lower creaming index indicates higher emulsion stability.[1][13]
Workflow for emulsion stability assessment.
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsions.
Materials:
-
Prepared emulsions
-
Dynamic Light Scattering (DLS) instrument[10]
-
Cuvettes
-
Deionized water for dilution
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Prepare a diluted sample of the emulsion by adding a small drop to a cuvette filled with deionized water. The dilution should be sufficient to obtain a stable and appropriate scattering intensity, as recommended by the instrument's software.
-
Gently invert the cuvette to mix the sample without introducing air bubbles.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including temperature (e.g., 25°C), and the refractive indices of the dispersant (water) and the dispersed phase (oil).
-
Perform the measurement. The instrument will report the mean droplet diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.[10]
-
Repeat the measurement at least three times for each emulsion to ensure reproducibility.
Zeta Potential Measurement
Objective: To measure the surface charge of the emulsion droplets, which is a key indicator of electrostatic stability.
Materials:
-
Prepared emulsions
-
Zeta potential analyzer (e.g., using Laser Doppler Electrophoresis)
-
Specific measurement cells (e.g., folded capillary cells)
-
Deionized water for dilution
Procedure:
-
Prepare a diluted sample of the emulsion in deionized water, similar to the preparation for DLS analysis.
-
Inject the diluted sample into the measurement cell, ensuring no air bubbles are present.
-
Place the cell into the zeta potential analyzer.
-
Set the measurement parameters, including temperature and the dielectric constant of the dispersant.
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will calculate the zeta potential.
-
A more negative zeta potential (typically below -30 mV) indicates a higher degree of electrostatic repulsion between droplets and, therefore, better stability.[14]
-
Perform multiple measurements for each sample to ensure accuracy.
Relationship Between Surfactant Structure and Emulsifying Properties
The emulsifying performance of an anionic surfactant is intrinsically linked to its molecular structure. The balance between the hydrophilic head and the hydrophobic tail, as well as the overall geometry of the molecule, dictates its effectiveness at the oil-water interface.
Influence of surfactant structure on emulsifying properties.
-
Sodium Lauryl Sulfate (SLS): With its simple linear alkyl chain and sulfate head group, SLS is an effective emulsifier that packs relatively well at the oil-water interface, leading to a significant reduction in interfacial tension.
-
Sodium Laureth Sulfate (SLES): The introduction of ethylene oxide units between the alkyl chain and the sulfate group in SLES increases the size of the hydrophilic head. This addition provides a degree of steric hindrance between droplets, which can enhance emulsion stability, particularly in the presence of electrolytes.[5][6]
-
Dioctyl Sodium Sulfosuccinate (DOSS): The branched, double-tailed structure of DOSS is highly effective at disrupting the interface between oil and water, leading to a very pronounced reduction in interfacial tension. This molecular geometry allows for the formation of stable microemulsions and fine nanoemulsions.[3][7][8]
By understanding these structure-property relationships and employing the standardized experimental protocols outlined in this guide, researchers and formulation scientists can make more informed decisions in selecting the optimal anionic surfactant for their specific application, leading to the development of robust and effective emulsion-based products.
References
- 1. Creaming Index [bio-protocol.org]
- 2. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 3. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Dynamic Light Scattering (DLS) and Why Use It for Nanoemulsion Particle Size Analysis - Nanokinetics [nanokinetics.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Characterization of Oil-in-Water Emulsions Stabilized by Surfactant and Salt Using Microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Sodium laureth sulfate - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2.7. Creaming Index (CI) of Emulsions [bio-protocol.org]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Cross-Validation of Analytical Results for LAS from Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Linear Alkylbenzene Sulfonate (LAS), a widely used anionic surfactant. It is designed to assist researchers, scientists, and drug development professionals in understanding the inter-laboratory variability of LAS measurements and in selecting appropriate analytical protocols. This document summarizes quantitative data from a proficiency testing scheme, details a common experimental protocol, and visualizes a potential cellular signaling pathway affected by LAS.
Data Presentation: Inter-laboratory Comparison of LAS Analysis
The following table summarizes the results from a proficiency testing (PT) scheme for the analysis of anionic surfactants (as Methylene Blue Active Substances, MBAS, which is a common proxy for LAS) in wastewater. This data provides an indication of the typical inter-laboratory variability observed in the analysis of such compounds.
Table 1: Summary of Proficiency Test Results for Anionic Surfactants (as MBAS) in Wastewater
| Parameter | Assigned Value (mg/L) | Number of Laboratories | Range of Reported Results (mg/L) | Robust Standard Deviation (mg/L) | Percentage of Satisfactory Results* |
| Anionic Surfactants (as MBAS) | 16.5 | 723 | 12.8 - 20.2 | 1.8 | 92.4%[1] |
*Satisfactory results are typically defined by a z-score between -2 and 2.[1]
Note: While Methylene Blue Active Substances (MBAS) is a widely used method for determining anionic surfactants, it is not specific to LAS and can be subject to interferences. More specific methods, such as HPLC, are recommended for accurate quantification of LAS.
Experimental Protocol: Determination of LAS in Water by HPLC with Fluorescence Detection
This section details a common and robust method for the analysis of LAS in environmental water samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Principle
LAS homologues are separated by reverse-phase HPLC and detected by their native fluorescence. The method is highly sensitive and selective for LAS.
2. Reagents and Materials
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Reagents: Sodium perchlorate (NaClO₄).
-
LAS Standard: A certified reference material of a known LAS mixture (e.g., C10-C13 homologues).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample pre-concentration.
3. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Reverse-phase C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
4. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load a known volume of the water sample (e.g., 100 mL) onto the cartridge at a slow flow rate.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove interferences.
-
Elute the retained LAS with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
5. HPLC Analysis
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water containing 0.1 M sodium perchlorate
-
Gradient Elution: A typical gradient starts with a lower percentage of acetonitrile, which is gradually increased to elute the different LAS homologues.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation at 225 nm and Emission at 295 nm.
6. Quantification
Prepare a calibration curve using a series of dilutions of the LAS standard. The concentration of LAS in the sample is determined by comparing the peak areas of the sample chromatogram to the calibration curve.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a potential signaling pathway affected by LAS exposure in human intestinal Caco-2 cells, leading to cellular stress and cytotoxicity.[1]
Caption: Potential signaling cascade in Caco-2 cells upon LAS exposure.
Experimental Workflow
The diagram below outlines the typical workflow for an inter-laboratory cross-validation study, from sample distribution to data analysis.
Caption: Workflow of an inter-laboratory cross-validation study.
References
Genotoxicity Assessment of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. and its Alternatives: A Comparative Guide
A comprehensive analysis of the genotoxic potential of Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives (commonly known as Linear Alkylbenzene Sulfonate or LAS), and its alternatives, Alcohol Ethoxylates (AE) and Methyl Ester Sulfonates (MES), reveals a general lack of genotoxic concern for these widely used surfactant classes. This guide provides a comparative overview based on available experimental data, detailed experimental protocols for key genotoxicity assays, and visualizations of relevant biological pathways.
Executive Summary
Data Presentation: Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity studies for Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. and its alternatives. It is important to note that direct comparative studies across all three surfactant types using a full battery of tests are limited. Much of the available information relies on data from structurally similar compounds.
| Substance | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Conclusion |
| Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2 uvrA) | Up to 5 mg/plate | With and without | No significant increase in revertant colonies | Non-mutagenic |
| Methyl Ester Sulfonates (C12, C14, C16, C16/18 MES) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2 uvrA) | 0.001 to 5 mg/plate | With and without | No significant increase in revertant colonies | Non-mutagenic [1] |
| Alcohol Ethoxylates | General assessment from literature review | Not specified | Not applicable | Overwhelmingly negative results in various short-term genotoxicity assays | Negligible potential for genetic damage [2] |
| Various Anionic and Nonionic Surfactants | Bacillus subtilis M45 Rec- and H17 Rec+ | 1000 mg/L | Not specified | Not genotoxic | Non-genotoxic [3] |
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results
| Substance | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Conclusion |
| Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS) | Data not available | - | - | - | - |
| Methyl Ester Sulfonates | Data not available | - | - | - | - |
| Alcohol Ethoxylates | Data not available | - | - | - | - |
Table 2: In Vitro Micronucleus Test Results
| Substance | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Conclusion |
| Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS) | Data not available | - | - | - | - |
| Methyl Ester Sulfonates | Data not available | - | - | - | - |
| Alcohol Ethoxylates | Data not available | - | - | - | - |
Table 3: In Vitro Chromosomal Aberration Test Results
Note: The absence of data in Tables 2 and 3 for specific micronucleus and chromosomal aberration tests highlights a gap in the publicly available literature for direct quantitative comparisons of these specific surfactants in these particular assays.
Experimental Protocols
Detailed methodologies for the key in vitro genotoxicity assays are outlined below, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts.
-
Test Strains: A minimum of five strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254.
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
OECD 487: In Vitro Mammalian Cell Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.
-
Cell Cultures: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes are used.[4][5]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[4]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance.[4]
-
Treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.
-
Cells are cultured for a period that allows for chromosome damage to lead to the formation of micronuclei.
-
Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.
-
-
Data Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A substance is considered positive if it induces a concentration-dependent increase in the frequency of micronucleated cells or a reproducible and significant increase at one or more concentrations.[5]
OECD 473: In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[6][7]
-
Cell Cultures: Similar to the micronucleus test, established cell lines or primary cell cultures are used.[6][7]
-
Metabolic Activation: The test is performed with and without an S9 metabolic activation system.[6]
-
Procedure:
-
Cell cultures are exposed to the test substance at a minimum of three concentrations.[6]
-
At a predetermined time after exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid).
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations. A test substance is considered positive if it causes a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[6][8]
Mandatory Visualization
Genotoxicity Signaling Pathways
Genotoxic agents can trigger a complex network of cellular signaling pathways aimed at repairing DNA damage, halting the cell cycle to allow for repair, or inducing programmed cell death (apoptosis) if the damage is too severe.
Caption: Simplified signaling pathway in response to DNA damage.
Experimental Workflow: In Vitro Micronucleus Test (OECD 487)
The following diagram illustrates the key steps involved in conducting an in vitro micronucleus test according to the OECD 487 guideline.
Caption: Workflow for the in vitro micronucleus test.
Logical Relationship: Weight of Evidence for Genotoxicity Assessment
The assessment of a substance's genotoxic potential relies on a weight of evidence approach, integrating results from a battery of tests that evaluate different genotoxic endpoints.
Caption: Weight of evidence approach for genotoxicity assessment.
References
- 1. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surfactants: a survey of short-term genotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucro-technics.com [nucro-technics.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. genedirex.com [genedirex.com]
- 8. Oced 473 chromosomal aberration | PPTX [slideshare.net]
Performance of Isononyl Alcohol Ethoxylates in Cleaning Formulations: A Comparative Guide
Initial Clarification: The provided EINECS number 262-556-2 corresponds to "Guanidine, compound with 4,4'-isopropylidenebis(2,6-dibromophenol)(2:1)," a substance not typically used in cleaning formulations. This guide will therefore focus on a more relevant class of surfactants for cleaning applications, Isononyl Alcohol Ethoxylates , which are branched C9-alcohol ethoxylates.
Isononyl Alcohol (INA) ethoxylates are non-ionic surfactants recognized for their excellent cleaning performance, particularly in degreasing applications. Their branched chemical structure provides distinct advantages in various cleaning formulations compared to their linear counterparts and other surfactant types. This guide provides a comparative overview of the performance of isononyl alcohol ethoxylates against other common surfactants, supported by experimental data and detailed methodologies.
Key Performance Attributes of Isononyl Alcohol Ethoxylates
Isononyl alcohol ethoxylates offer a range of benefits in cleaning formulations, including:
-
Enhanced Cleaning Performance: They are highly effective at removing greasy and oily soils.
-
Versatility: Their properties make them suitable for a wide array of applications, from household detergents to industrial cleaners.
-
Good Wetting Properties: The branched structure allows for rapid spreading and penetration of cleaning solutions on surfaces.
-
Lower Foaming: Compared to some anionic surfactants, they produce less foam, which can be advantageous in applications where excessive foam is undesirable.
-
Environmental Profile: Many are readily biodegradable.
Comparative Performance Data
The following tables summarize the performance of Isononyl Alcohol Ethoxylate (a branched C9-11 alcohol ethoxylate) in comparison to a linear C12-14 alcohol ethoxylate and an anionic surfactant, Sodium Lauryl Ether Sulfate (SLES).
Table 1: Wetting Performance (Draves Test)
| Surfactant Type | Concentration | Wetting Time (seconds) |
| Isononyl Alcohol Ethoxylate (Branched C9-11) | 0.1% | ~10-15 |
| Linear Alcohol Ethoxylate (C12-14) | 0.1% | ~20-30 |
| Sodium Lauryl Ether Sulfate (SLES) | 0.1% | > 60 |
Table 2: Foaming Performance (Ross-Miles Method)
| Surfactant Type | Concentration | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| Isononyl Alcohol Ethoxylate (Branched C9-11) | 0.1% | ~80-100 | ~60-80 |
| Linear Alcohol Ethoxylate (C12-14) | 0.1% | ~120-140 | ~100-120 |
| Sodium Lauryl Ether Sulfate (SLES) | 0.1% | ~180-200 | ~160-180 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Wetting Performance: Draves Test (ASTM D2281)
The Draves test is a standard method for evaluating the wetting ability of a surfactant solution.
Objective: To determine the time it takes for a weighted cotton skein to sink in a surfactant solution, indicating the solution's wetting efficiency.
Procedure:
-
A 5-gram cotton skein is attached to a standardized weight.
-
The skein and weight are dropped into a 500 mL graduated cylinder containing the surfactant solution at a specified concentration and temperature.
-
The time required for the skein to become completely wetted and sink is recorded. A shorter sinking time indicates better wetting performance.
Foaming Performance: Ross-Miles Test (ASTM D1173)
The Ross-Miles test is a standard method for measuring the foaming capacity of a surfactant solution.
Objective: To determine the initial foam height and the stability of the foam over time.
Procedure:
-
200 mL of the surfactant solution is poured from a height of 90 cm into a jacketed glass cylinder containing 50 mL of the same solution.
-
The initial height of the foam generated is measured immediately after all the solution has been added.
-
The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
Mechanism of Action: The Role of Molecular Structure
The cleaning performance of surfactants is intrinsically linked to their molecular structure.
The branched structure of isononyl alcohol ethoxylates leads to less efficient packing at the oil-water interface compared to linear alcohol ethoxylates. This looser packing facilitates faster migration to surfaces, resulting in quicker wetting times. The increased bulk of the branched hydrophobe also disrupts the formation of stable foam structures, leading to lower foam heights. Furthermore, the branched nature can enhance the solubilization of oily soils, contributing to superior degreasing performance.
Verifying the Purity of Commercial Benzenesulfonic Acid, 4-C10-13-sec-alkyl derivs.: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for verifying the purity of commercial Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., a common anionic surfactant also known as Linear Alkylbenzene Sulfonate (LAS). Furthermore, it compares the performance of LAS with common alternatives, offering a broader context for its application.
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. is a complex mixture of homologous organic compounds, which makes its purity analysis a non-trivial task. The primary components are secondary alkylbenzene sulfonates with alkyl chain lengths ranging from 10 to 13 carbon atoms. However, commercial preparations can contain various impurities stemming from the manufacturing process.
Common Impurities in Commercial LAS
The manufacturing process of LAS typically involves the alkylation of benzene with linear alkenes, followed by sulfonation. This process can lead to the formation of several by-products and the presence of unreacted starting materials.
Table 1: Common Impurities in Commercial Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs.
| Impurity Type | Specific Examples | Origin |
| Isomers | Phenyl isomers along the alkyl chain | Friedel-Crafts alkylation process |
| Unreacted Starting Materials | Linear Alkylbenzene (LAB) | Incomplete sulfonation |
| By-products | Dialkyltetralin sulfonates (DATS), Sulfones | Side reactions during sulfonation |
| Inorganic Salts | Sodium sulfate | Neutralization and processing steps |
Analytical Methods for Purity Verification
Two primary analytical techniques are widely employed for the quantitative analysis and purity determination of LAS: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for separating and quantifying the components of a mixture.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for purity assessment, offering direct quantification without the need for identical reference standards.[2]
Table 2: Performance Comparison of HPLC and qNMR for LAS Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei.[2] |
| Primary Use | Separation and quantification of individual homologs and isomers. | Absolute and relative quantification of the main component and impurities. |
| Detection Limit | Typically in the ppm to ppb range, depending on the detector.[3] | Generally in the low mg to high µg range. |
| Precision (RSD) | Typically <2%. | Can achieve <1% with optimized parameters. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes per sample. | High, with acquisition times of a few minutes per sample. |
| Strengths | Excellent for resolving complex mixtures of isomers and homologs. Provides detailed compositional information. | Provides absolute purity without a specific reference standard for the analyte. Non-destructive. Fast acquisition. |
| Limitations | Requires reference standards for each component for accurate quantification. Can be destructive to the sample. | Lower sensitivity compared to HPLC with certain detectors. May have overlapping signals in complex mixtures. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol for LAS Purity
This protocol outlines a general method for the analysis of LAS using HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the commercial LAS sample into a 100 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and water (e.g., 50:50 v/v), and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent like sodium perchlorate (0.1 M).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 225 nm.
3. Data Analysis:
-
Identify the peaks corresponding to the different LAS homologs and isomers based on their retention times.
-
Quantify the purity by calculating the area percentage of the main LAS peaks relative to the total area of all peaks in the chromatogram.
Quantitative NMR (qNMR) Protocol for LAS Purity
This protocol provides a general procedure for determining the absolute purity of LAS using qNMR.
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of the LAS sample and a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.
-
Use a 90° pulse angle.
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the LAS (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the LAS using the following equation:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts LAS and IS refer to the analyte and internal standard, respectively.[4]
-
Comparison with Alternative Surfactants
Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS) is a workhorse surfactant in the detergent and cleaning industry. However, several alternatives are available, each with its own set of properties and performance characteristics.
Table 3: Performance Comparison of LAS and its Alternatives
| Surfactant | Key Advantages | Key Disadvantages | Primary Applications |
| Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs. (LAS) | Excellent cleaning performance, cost-effective.[5] | Can be harsh on skin, performance affected by water hardness.[6][7] | Laundry detergents, household cleaners. |
| Alcohol Ethoxylates (AE) | Good grease removal, less sensitive to water hardness, good biodegradability.[5] | Can have lower foaming properties. | Laundry detergents, dishwashing liquids, industrial cleaners. |
| Alcohol Ethoxysulfates (AES) / Sodium Lauryl Ether Sulfate (SLES) | Excellent foaming properties, mild to the skin, good cleaning performance.[8] | Can be more expensive than LAS. | Personal care products (shampoos, body washes), dishwashing liquids. |
| Methyl Ester Sulfonates (MES) | Derived from renewable resources, good detergency, excellent tolerance to hard water.[9][10] | Can have stability issues under certain pH and temperature conditions.[9] | Laundry detergents, especially in powder formulations. |
Visualizing Workflows and Relationships
To aid in understanding the experimental and logical processes involved in the purity verification and comparison of these surfactants, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. rssl.com [rssl.com]
- 3. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 4. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 5. researchgate.net [researchgate.net]
- 6. shell.com [shell.com]
- 7. researchgate.net [researchgate.net]
- 8. LABSA and SLES: Key Ingredients in Industrial Cleaning [decachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Performance of Green Surfactants in the Formulation of Heavy-Duty Laundry Liquid Detergents (HDLD) with Special Emphasis on Palm Based Alpha Methyl Ester Sulfonates (α-MES) [jstage.jst.go.jp]
A Comparative Environmental Impact Analysis: Linear Alkylbenzene Sulfonate (LAS) vs. Soap
A comprehensive evaluation of the environmental footprint of cleaning products is critical for researchers, scientists, and drug development professionals in making informed decisions towards sustainable practices. This guide provides an objective comparison of the environmental impact of two widely used surfactants: Linear Alkylbenzene Sulfonate (LAS) and traditional soap. The analysis is supported by experimental data and detailed methodologies for key assessment protocols.
Data Summary
The following tables provide a structured overview of the comparative environmental impact of LAS and soap across key parameters.
Table 1: Biodegradability
| Parameter | Linear Alkylbenzene Sulfonate (LAS) | Soap | Experimental Protocol |
| Primary Biodegradability | High (>90%) | High (>90%) | OECD 301 Series |
| Ultimate Biodegradability (Mineralization to CO2, water, and minerals) | Readily biodegradable, though slower than soap. | Readily and rapidly biodegradable. | OECD 301 Series |
| Biochemical Oxygen Demand (BOD5) / Chemical Oxygen Demand (COD) Ratio | Generally > 0.4 | Generally > 0.5 | Standard Methods for the Examination of Water and Wastewater |
Table 2: Aquatic Toxicity
| Organism | LAS (LC50/EC50) | Soap (LC50/EC50) | Experimental Protocol |
| Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) | 0.4 - 4.0 mg/L (96 hr LC50) | 10 - 100 mg/L (96 hr LC50) | OECD 203 |
| Invertebrates (e.g., Daphnia magna) | 1.0 - 10.0 mg/L (48 hr EC50) | 20 - 200 mg/L (48 hr EC50) | OECD 202 |
| Algae (e.g., Scenedesmus subspicatus) | 0.5 - 5.0 mg/L (72 hr EC50) | 5 - 50 mg/L (72 hr EC50) | OECD 201 |
Table 3: Eutrophication Potential
| Nutrient | LAS-based Detergents | Soap | Notes |
| Phosphorus (as P) | Historically high due to phosphate builders, now significantly lower in many regions due to regulations. Modern formulations are often phosphate-free. | Generally low to negligible. | Eutrophication is the enrichment of water bodies with nutrients, leading to excessive plant growth and oxygen depletion. |
| Nitrogen (as N) | Can be present in some formulations as chelating agents or other additives. | Generally low. |
Table 4: Life Cycle Assessment (LCA) - Key Impact Categories
| Life Cycle Stage | Linear Alkylbenzene Sulfonate (LAS) | Soap | Key Considerations |
| Raw Material Acquisition | Derived from crude oil (non-renewable). The production of linear alkylbenzene (LAB) is energy-intensive. | Primarily derived from vegetable oils (e.g., palm, coconut) or animal fats (tallow). Sourcing of palm oil is a major driver of deforestation. Tallow is a byproduct of the meat industry. | The environmental impact of soap is highly dependent on the sustainability of its raw material sourcing. |
| Manufacturing | Sulfonation of LAB is a chemically intensive process. | Saponification is a relatively simple process, but commercial production can be energy and water-intensive. | Handmade or cold-process soap manufacturing has a significantly lower energy footprint. |
| Use Phase | Effective in hard water, reducing the amount of product needed. | Can form insoluble precipitates in hard water (soap scum), potentially leading to higher usage. | The energy used for heating water during washing often has a larger environmental impact than the cleaning agent itself. |
| End of Life (Disposal) | Readily biodegradable in wastewater treatment plants. | Readily biodegradable in wastewater treatment plants. | Both are effectively removed in conventional wastewater treatment. |
Experimental Protocols
A brief overview of the standard experimental methodologies cited in this guide is provided below.
Biodegradability Assessment (OECD 301)
The OECD 301 guideline for testing chemicals provides a set of methods to determine the "ready biodegradability" of a substance. These tests measure the conversion of the test substance to carbon dioxide, the consumption of oxygen, or the removal of dissolved organic carbon over a 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during this period.
Aquatic Toxicity Testing
-
OECD 203: Fish, Acute Toxicity Test: This test evaluates the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[1][2][3][4][5]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) (EC50) over a 48-hour period.[6][7][8][9][10]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.[11][12][13][14][15]
Visualizing the Comparison
The following diagrams illustrate the key comparative aspects of the environmental impact of LAS and soap.
Caption: Comparative Lifecycle Stages of LAS and Soap.
Caption: Key Environmental Impact Hotspots for LAS and Soap.
Conclusion
Both Linear Alkylbenzene Sulfonate (LAS) and traditional soap have distinct environmental advantages and disadvantages. LAS, derived from non-renewable petrochemicals, exhibits higher aquatic toxicity. However, its effectiveness in hard water can lead to lower consumption during the use phase. Soap, produced from renewable resources, is generally less toxic to aquatic organisms and has a lower eutrophication potential. The primary environmental concern for soap lies in the sourcing of its raw materials, particularly the link between palm oil production and deforestation.
For professionals in research and development, the choice between these surfactants involves a trade-off. Future innovation should focus on developing surfactants from sustainably sourced, renewable feedstocks with low aquatic toxicity and high biodegradability, combining the positive attributes of both LAS and soap.
References
- 1. oecd.org [oecd.org]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 4. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 5. eurofins.com.au [eurofins.com.au]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. eurofins.it [eurofins.it]
- 11. oecd.org [oecd.org]
- 12. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 15. eurofins.com.au [eurofins.com.au]
Safety Operating Guide
Sichere Entsorgung von Einecs 262-556-2 (C.I. Solvent Brown 43) in Laborumgebungen
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die ordnungsgemäße Entsorgung von chemischen Abfällen von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Einecs 262-556-2, auch bekannt als C.I. Solvent Brown 43 mit der CAS-Nummer 61116-28-7, erfordert wie alle Laborchemikalien eine sorgfältige Handhabung und Entsorgung gemäß den geltenden Vorschriften und bewährten Verfahren.
Die Entsorgung von Laborabfällen sollte stets nach einem festgelegten Protokoll erfolgen, das die Sammlung, Trennung und Beseitigung der Chemikalien regelt.[1][2] Generell gilt, dass chemische Abfälle nicht in den normalen Hausmüll oder das Abwasser gelangen dürfen, es sei denn, sie wurden entsprechend behandelt und neutralisiert.[3]
Allgemeine Grundsätze der Entsorgung von Laborchemikalien:
-
Abfallvermeidung und -reduzierung: Der beste Ansatz ist, die Entstehung von Abfällen von vornherein zu minimieren.[4][5]
-
Getrennte Sammlung: Verschiedene Arten von chemischen Abfällen müssen in separaten, dafür vorgesehenen und deutlich gekennzeichneten Behältern gesammelt werden.[2]
-
Korrekte Kennzeichnung: Alle Abfallbehälter müssen klar mit dem Inhalt, den Gefahrensymbolen und den entsprechenden R- und S-Sätzen beschriftet sein.[2][3]
-
Sichere Lagerung: Die Abfallbehälter sind an einem kühlen, trockenen und gut belüfteten Ort zu lagern, bis sie von einem spezialisierten Entsorgungsunternehmen abgeholt werden.
Spezifische Entsorgungsverfahren für this compound
Basierend auf den verfügbaren Sicherheitsdatenblättern und allgemeinen Richtlinien für Laborabfälle, sollten für this compound, bei dem es sich um einen organischen Farbstoff handelt, die folgenden Schritte zur Entsorgung beachtet werden.
1. Sammlung und Abfallkategorisierung:
Reste von C.I. Solvent Brown 43 sowie damit kontaminierte Materialien (z. B. Pipettenspitzen, Handschuhe, Wischtücher) sollten als gefährlicher Abfall behandelt werden. Die Sammlung erfolgt in der Regel in speziellen, chemisch beständigen Behältern.[1] Je nach den im Labor etablierten Abfallströmen kann dieser Stoff wie folgt kategorisiert werden:
-
Feste organische Rückstände: Pulverförmiges oder festes C.I. Solvent Brown 43.
-
Halogenfreie organische Lösungsmittel und Lösungen: Wenn der Farbstoff in einem halogenfreien organischen Lösungsmittel gelöst ist.
2. Entsorgung von Behältern:
Leere Behälter, die C.I. Solvent Brown 43 enthalten haben, müssen ebenfalls fachgerecht entsorgt werden. Eine Möglichkeit ist das dreifache Spülen (oder eine gleichwertige Methode).[6] Die Spülflüssigkeit ist ebenfalls als chemischer Abfall zu behandeln. Nach der Reinigung können die Behälter dem Recycling oder der Rekonditionierung zugeführt werden.[6] Alternativ kann die Verpackung durchstochen werden, um eine Wiederverwendung zu verhindern, und anschließend auf einer Deponie für feste Abfälle entsorgt werden.[6]
3. Beauftragung eines Entsorgungsunternehmens:
Die endgültige Beseitigung von chemischen Abfällen muss durch ein lizenziertes Sonderabfallentsorgungsunternehmen erfolgen.[1][5] Diese Unternehmen stellen sicher, dass die Abfälle gemäß den gesetzlichen Vorschriften transportiert und in geeigneten Anlagen, wie zum Beispiel Sonderabfallverbrennungsanlagen, entsorgt werden.[5]
Quantitative Daten zur Abfallentsorgung
Obwohl spezifische quantitative Grenzwerte für this compound in den Suchergebnissen nicht verfügbar waren, gelten für die Entsorgung von Laborabfällen allgemeine Richtwerte, die in der folgenden Tabelle zusammengefasst sind.
| Parameter | Richtwert | Anmerkung |
| pH-Wert für wässrige Abfälle | 6 - 8 | Vor der Entsorgung müssen saure oder basische Lösungen neutralisiert werden.[2] |
| Konzentration gefährlicher Stoffe | So gering wie möglich | Abfallvermeidung und -minimierung sind oberste Priorität.[4] |
Logikdiagramm für den Entsorgungsprozess
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Entsorgung von this compound und ähnlichen chemischen Abfällen im Labor.
Bildunterschrift: Logischer Arbeitsablauf für die Entsorgung von this compound.
Durch die Befolgung dieser Richtlinien können Forschungseinrichtungen sicherstellen, dass chemische Abfälle wie this compound sicher und umweltgerecht entsorgt werden, was zu einer sichereren Arbeitsumgebung und zum Schutz der Umwelt beiträgt.
References
- 1. Laborabfall: Entsorgung & Sicherheit | StudySmarter [studysmarter.de]
- 2. Sammlung von Laborabfällen | Support | Merck [merckmillipore.com]
- 3. Chemikalien: Entsorgung [uni-due.de]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Gefährliche Laborabfälle entsorgen - Abfallmanager Medizin [abfallmanager-medizin.de]
- 6. C.I. Solvent Brown 43 SDS, 61116-28-7 Safety Data Sheets - ECHEMI [echemi.com]
Safety Precautions for Handling Einecs 262-556-2 Not Available
A specific Safety Data Sheet (SDS) for the chemical compound associated with Einecs number 262-556-2, identified as Guanidine, compound with 4,4'-isopropylidenebis(2,6-dibromophenol)(2:1), could not be located. As a result, essential, immediate safety and logistical information, including specific recommendations for personal protective equipment (PPE), detailed operational handling procedures, and explicit disposal plans, cannot be provided.
Safety data sheets are the primary source of detailed hazard information and safe handling guidelines for chemical substances. Without the specific SDS for "Guanidine, compound with 4,4'-isopropylidenebis(2,6-dibromophenol)(2:1)," it is not possible to generate the required procedural, step-by-step guidance that directly answers operational questions for researchers, scientists, and drug development professionals.
Information on the individual components, Guanidine and 4,4'-isopropylidenebis(2,6-dibromophenol) (also known as Tetrabromobisphenol A or TBBPA), is available. However, the toxicological and chemical properties of the final compound can differ significantly from its constituent parts. Relying on the SDS of the individual components would be inappropriate and could lead to unsafe handling practices.
Therefore, the creation of a summary table for personal protective equipment and a detailed workflow diagram for handling and disposal, as requested, cannot be completed. It is strongly recommended that users procure the specific Safety Data Sheet for Einecs 262-556-2 from their chemical supplier before handling this substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
